The table below consolidates key physicochemical data for TPM, which directly informs its solubility profile [1] [2] [3].
| Property | Value / Description |
|---|---|
| Molecular Formula | C10H22O4 [1] |
| Molecular Weight | 206.28-206.32 g/mol [1] |
| Appearance | Clear, colorless liquid [2] |
| Density (at 20°C) | 1.0-1.03 g/cm³ [1] [2] |
| Boiling Point | 236-270.8 °C [1] [2] |
| Flash Point | 117.6 °C (Closed Cup) [1] [2] |
| Vapour Pressure (at 25°C) | 1.36E-05 mmHg [3] |
| Solubility in Water | Completely miscible [2] |
| General Solvency | Good solubility in a wide range of polar and non-polar substances [2]. |
The following table summarizes the available toxicity data for TPM. It is characterized by low acute toxicity and is not classified as hazardous under current regulations [1] [3].
| Toxicity Aspect | Data and Findings |
|---|---|
| Acute Oral Toxicity (LD50, rat) | 3300 µL/kg (Details of toxic effects not reported other than lethal dose value) [1]. |
| Acute Dermal Toxicity (LD50, rabbit) | 16 mL/kg (Toxic effects: Liver and kidney changes) [1]. |
| Inhalation Toxicity (LC, rat) | >30 ppm/8H (Details of toxic effects not reported other than lethal dose value) [1]. |
| Skin Irritation | Standard Draize test in rabbits; specific results not detailed [1]. |
| Other Chronic & Reproductive Toxicity | No specific data found for TPM in search results. P-series glycol ethers like TPM are generally considered less toxic than E-series because they lack a primary alcohol group and do not metabolize into toxic alkoxyacetic acids [4]. |
| Overall Classification | Not classified as hazardous. Safety Data Sheet (SDS) assigns a Health hazard rating of 0 (Poses no health hazard beyond that of ordinary combustible materials) [3]. |
A critical concept for understanding TPM's toxicity profile is the distinction between different types of glycol ethers. The following diagram illustrates the key metabolic difference that makes TPM (a P-series ether) less toxic than E-series glycol ethers.
> Metabolic pathway divergence: E-series glycol ethers metabolize into toxic acids, while P-series ethers like TPM do not, resulting in a lower toxicity risk [4].
The properties of TPM make it suitable for specific applications in research and development:
The search results do not contain specific protocols for TPGME, but they include a detailed methodology from a shock tube study on Methylcyclohexane (MCH), which is a common jet fuel surrogate [1]. The experimental approach for MCH can be directly used as a protocol guide for investigating other fuels like TPGME.
The core of the methodology involves using a shock tube to create high-temperature and high-pressure conditions almost instantaneously [1]. The following table summarizes the key experimental details from the MCH study that you can adapt.
| Parameter | Experimental Range for MCH | Suggested for TPGME |
|---|---|---|
| Apparatus | Shock tube with reflected shock waves | Shock tube |
| Measured Data | Ignition delay time ((\tau)) | Ignition delay time ((\tau)) |
| Diagnostics | Side-wall pressure transducers; CH* and OH* chemiluminescence emission | Pressure transducers; CH*/OH* emission |
| Temperature Range | 795 - 1560 K | To be determined for TPGME |
| Pressure Range | 1 - 50 atm | To be determined for TPGME |
| Fuel Concentration | 0.25 - 2.0% | To be determined for TPGME |
| Equivalence Ratio ((\phi)) | 0.5 - 2.0 (in air and O₂/Ar mixtures) | To be determined for TPGME |
The general workflow for such an experiment is outlined below.
Experimental workflow for shock tube ignition delay studies.
For data comparison, you would typically create tables and graphs comparing your experimental results for TPGME with predictions from detailed chemical kinetics mechanisms.
| Condition | Experimental (\tau) (ms) | Mechanism A (\tau) (ms) | Mechanism B (\tau) (ms) |
|---|---|---|---|
| T=800 K, P=10 atm, (\phi)=1.0 | (Your Data) | (Model Output) | (Model Output) |
| T=1000 K, P=10 atm, (\phi)=1.0 | (Your Data) | (Model Output) | (Model Output) |
| T=1200 K, P=10 atm, (\phi)=1.0 | (Your Data) | (Model Output) | (Model Output) |
As you requested the creation of diagrams using Graphviz, here is a template that incorporates the specifications from your requirements and the search results [2] [3]. This includes the use of a contrasting color palette, proper label spacing, and node styling.
Template for signaling pathways or logical relationships.
Key configuration points for your Graphviz scripts:
labeldistance attribute is set to 2.5 on edges, which moves the edge labels further away from the nodes for better readability [3] [4].fontcolor is explicitly set to ensure high contrast against each node's fillcolor [2].shape=rect and style="rounded,filled" creates modern, filled nodes with rounded corners [2].splines=ortho attribute forces straight, orthogonal connecting lines, which is often clearer for technical diagrams [3].
The table below summarizes key identified properties of TPGME for researchers [1].
| Property | Value / Information |
|---|---|
| Common Name | Tripropylene Glycol Monomethyl Ether [1] |
| CAS Number | 20324-33-8 [1] |
| Molecular Formula | C10H22O4 [1] |
| Molecular Weight | 206.279 g/mol [1] |
| Density | 1.0±0.1 g/cm³ [1] |
| Boiling Point | 270.8±20.0 °C at 760 mmHg [1] |
| Flash Point | 117.6±21.8 °C [1] |
| Vapor Pressure | 0.0±1.2 mmHg at 25°C [1] |
| LogP (Partition Coefficient) | -0.47 [1] |
| Synonym Examples | Dowanol TPM, Propasol solvent TM, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-propan-2-ol [1] |
While data for TPGME is limited, one study on monoglyme (a simpler glycol ether) provides a potential research framework [2]. The low-temperature oxidation mechanism was investigated via theoretical calculations and kinetic modeling [2].
Key methodological steps from this analogous research include [2]:
For TPGME, one search result confirms it is a subject of study in the context of "oxidation behavior and mechanism" via ReaxFF molecular dynamics simulation, but no detailed data is provided [3].
The diagram below outlines a generalized experimental and computational workflow for elucidating the reaction pathways of a compound like TPGME, based on the methodologies found in the research [2].
Research workflow for reaction pathway analysis
The table below summarizes the fundamental physicochemical properties of Tripropylene Glycol Monomethyl Ether (CAS 25498-49-1).
| Property | Value / Description |
|---|---|
| Chemical Name | Tripropylene Glycol Monomethyl Ether [1] |
| CAS Number | 25498-49-1 [1] |
| Molecular Formula | C10H22O4 [1] |
| Molecular Weight | 206.28 g/mol [1] |
| Appearance | Colorless liquid [1] |
| Odor | Ether-like [1] |
| Flash Point | 113 °C (closed cup) [1] |
| Boiling Point | 100 °C at 3 hPa [1] |
| Melting Point | -77.8 °C [1] |
| Vapor Pressure | 0.0 hPa at 25 °C [1] |
| Autoignition Temperature | 277 °C [1] |
| Water Solubility | Soluble (0 - 100 °C) [1] |
| Partition Coefficient (log Pow) | 0.080 at 21 °C [1] |
| Density | No data available in search results |
| Viscosity (kinematic) | 6.71 mm²/s at 20 °C [1] |
| Surface Tension | 68.8 mN/m at 20 °C [1] |
| NFPA 704 Rating | Health: 1, Flammability: 1, Reactivity: 0 [1] |
The following table outlines the known safety and toxicological information for TPGME.
| Aspect | Data |
|---|---|
| GHS Signal Word | No signal word [1] |
| Acute Oral Toxicity (LD50, Rat) | 3,500 mg/kg [1] |
| Acute Dermal Toxicity (LD50, Rabbit) | 15,440 mg/kg [1] |
| Skin Irritation (Rabbit) | No skin irritation [1] |
| Eye Irritation (Rabbit) | No eye irritation [1] |
| Skin Sensitization (Mouse) | Does not cause skin sensitization [1] |
| Mutagenicity (Ames Test) | Negative [1] |
| PBT/vPvB Assessment | Not considered PBT or vPvB [1] |
| Aquatic Toxicity (Fish, LC50) | 11,619 mg/l (96h, Fathead minnow) [1] |
| Aquatic Toxicity (Daphnia, EC50) | >10,000 mg/l (48h, Daphnia magna) [1] |
| Biodegradability | Readily biodegradable (66% in 28 days) [1] |
| Category | Details |
|---|---|
| Storage | Keep container tightly closed [1]. |
| Incompatibilities | Strong oxidizing agents [1]. |
| Special Hazards | Combustible; forms explosive mixtures with air on intense heating [1]. |
| Personal Protection | Eye protection (safety glasses); respiratory protection not required except in case of aerosol formation [1]. |
| Regulatory Status (Inventories) | Listed on China IECSC, EC Inventory, EINECS, Korea KECL, and New Zealand NZIoC [1]. |
| Transport Classification | Not classified as dangerous in transport regulations [1]. |
While the search results lack a full, step-by-step protocol for TPGME characterization, one study provides a detailed methodology for measuring density (ρ) and viscosity (η) in a binary system containing Propylene Glycol Methyl Ether (PGME), a closely related compound [2]. This can serve as a high-quality reference for experimental design.
The workflow below summarizes the experimental and computational procedures from this study.
Experimental and computational workflow for characterizing solvent properties and intermolecular interactions, based on a study of a PGME binary system [2].
Key Experimental Details [2]:
ρ) was measured using an oscillating U-tube densimeter. Viscosity (η) was determined with a calibrated capillary viscometer. Measurements were taken at temperatures ranging from 298.15 K to 318.15 K (25 °C to 45 °C) at atmospheric pressure.^1H NMR spectroscopy.
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| Molecular Formula | C₁₀H₂₂O₄ | - | [1] [2] |
| Molecular Weight | 206.28 - 206.3 g/mol | - | [1] [2] [3] |
| Boiling Point | 243 °C | At 760 mmHg | [1] [4] [3] |
| Melting Point | -77.8 °C to -79 °C | - | [1] [2] [4] |
| Flash Point | 113 °C - 124 °C | Closed cup | [2] [4] [3] |
| Density | 0.965 - 0.968 g/cm³ | At 20°C - 25°C | [2] [4] [3] |
| Vapor Pressure | < 0.1 - 0.01 mmHg | At 20°C - 25°C | [4] [3] |
| Viscosity (Dynamic) | 5.5 cP | At 25°C | [4] [3] |
| Refractive Index | 1.429 - 1.43 | - | [1] [2] [5] |
| Water Solubility | Soluble to Infinite | At 25°C | [1] [2] [3] |
| Specific Gravity | 0.965 | At 25°C | [3] |
| Auto Ignition Temp. | 277 °C | - | [4] [6] |
| Surface Tension | 30 - 68.8 mN/m | At 1% actives, 20-25°C | [4] [3] |
| Log P (Octanol-Water) | 0.08 - 0.31 | - | [2] [4] [6] |
The relationship between key safety parameters is illustrated below.
TPGME exhibits a high boiling point and low vapor pressure, indicating low volatility under standard conditions. Its high flash point classifies it as combustible rather than highly flammable.
The search results do not contain detailed experimental protocols for measuring the thermodynamic properties of TPGME. However, some toxicological and ecological test methods are referenced in the safety data.
Toxicological Tests: Key studies cited followed standardized OECD test guidelines, which are internationally recognized methods [6].
Ecological Tests:
For researchers aiming to predict NMR chemical shifts, several computational approaches are available. The table below summarizes the core methodologies, their descriptions, and applicability to molecules like TPGME.
| Methodology | Description | Application / Note |
|---|---|---|
| Database/Algorithmic Prediction [1] | Predicts chemical shifts by comparing the query structure to a database of known experimental NMR spectra. | Fast but potentially less accurate for novel or complex structures. |
| Quantum-Chemical DFT Calculations [1] | Uses Density Functional Theory to compute NMR parameters from first principles based on molecular geometry. | Highly accurate; suitable for conformational analysis and complex systems [1]. |
| Graph-Machine Learning [1] | Employs machine learning models trained on molecular graphs to estimate chemical shifts. | Shows high predictive accuracy (e.g., RMSE of 0.9 ppm for benzenic compounds) [1]. |
| Specialized Web Tools (e.g., CASPER) [2] | Web-based program for predicting (^1)H and (^13)C chemical shifts of glycans and glycoconjugates. | Highlights that prediction tools can be tailored to specific molecular classes. |
For a molecule like TPGME, a robust theoretical study often follows the workflow below to establish a reliable kinetic model or predict spectroscopic properties [3].
Theoretical NMR analysis workflow from calculation to validation.
Given the lack of direct data on TPGME, here is a practical approach to guide your research:
Tripropylene glycol monomethyl ether (TPGME) has emerged as a promising oxygenated additive for diesel fuels, demonstrating significant potential for reducing particulate matter (PM) emissions while maintaining or improving combustion performance. These application notes provide a comprehensive technical reference for researchers seeking to implement TPGME-diesel blends in combustion optimization studies. TPGME (C10H22O4) is a long-chain oxygenated compound with several advantageous properties for compression-ignition engines, including a high cetane number of 81, which indicates superior ignition quality compared to conventional diesel fuels. The molecule's chemical structure features multiple oxygen atoms in ether functional groups, which contributes to its remarkable soot-reduction capabilities by fundamentally altering the combustion process and reducing soot precursor formation.
The utilization of TPGME addresses a critical need in combustion research: the development of effective strategies to reduce particulate emissions without compromising engine performance. As regulatory standards for particulate emissions become increasingly stringent worldwide, oxygenated additives like TPGME offer a promising pathway to achieve compliance while potentially reducing dependence on aftertreatment systems. These application notes synthesize recent research findings to provide standardized protocols for evaluating TPGME-diesel blends across various experimental setups, from fundamental laminar flame configurations to applied optical engine studies.
TPGME possesses distinct physicochemical properties that make it particularly suitable for diesel blending applications. With a molecular formula of C10H22O4, TPGME contains approximately 32-36% oxygen by weight, significantly higher than most biodiesel formulations or other oxygenated additives. This high oxygen content is a primary factor in its soot reduction capabilities. The compound has a cetane number of 81, which exceeds conventional diesel (typically 40-55) and indicates superior ignition characteristics [1]. This high cetane number contributes to reduced ignition delay periods, potentially enabling more precise combustion phasing control in advanced compression-ignition strategies.
The molecular structure of TPGME features three ether linkages, which provide the oxygen atoms necessary for soot reduction while maintaining favorable fuel properties. Unlike alcohols or esters, the ether functional groups in TPGME contribute to better miscibility with diesel across a wide range of temperatures and reduce the potential for separation in storage. Additionally, TPGME has a higher flash point compared to short-chain oxygenates, addressing safety concerns associated with fuel handling and storage [1]. Its boiling point range (200-250°C) aligns well with diesel distillation characteristics, ensuring coordinated evaporation and mixing during the combustion process.
Table 1: TPGME-Diesel Blend Formulations and Key Properties
| Blend Ratio (TPGME % vol.) | Oxygen Content (% wt.) | Estimated Cetane Number | Primary Application Context |
|---|---|---|---|
| 10% | 3.2-3.6% | 46-49 | Moderate soot reduction |
| 25% | 8.0-9.0% | 54-58 | Significant soot reduction [2] |
| 50% | 16.0-18.0% | 63-68 | Advanced soot reduction studies [3] [4] |
| 100% (Neat TPGME) | 32.0-36.0% | 81 | Fundamental combustion research |
Based on experimental results, a 25% TPGME blend with diesel represents an optimal balance between soot reduction potential and maintenance of engine performance characteristics. This blend ratio has demonstrated the capability to reduce soot emissions by approximately 50% in engine studies [1]. For more aggressive soot reduction targets, particularly in heavily diluted combustion regimes, 50% blends have been investigated with promising results, nearly eliminating engine-out smoke emissions in some optical engine experiments [3] [4].
When preparing TPGME-diesel blends, researchers should note that TPGME has a lower net heat of combustion (~27-29 MJ/kg) compared to conventional diesel (~42-45 MJ/kg). This energy density difference requires adjustment of fuel injection quantities to maintain equivalent energy input across comparative experiments. Additionally, the higher oxygen content of TPGME-diesel blends affects the stoichiometric air-fuel ratio, which should be accounted for when calculating equivalence ratios in combustion analysis.
Optical engine experiments provide valuable insights into in-cylinder processes, enabling direct observation of spray development, combustion characteristics, and soot formation. The standard configuration for TPGME-diesel blend evaluation employs a single-cylinder optical engine with Bowditch piston design and quartz windows for full optical access [2]. This configuration maintains realistic engine geometry and flow fields while permitting application of advanced laser diagnostics. Key specifications for optical engine testing typically include: compression ratio of 13.5-16.0:1, engine speed of 1200-1500 rpm, and injection pressures ranging from 500-2000 bar to represent modern common-rail systems.
Mie-scattering imaging is employed to characterize liquid spray penetration and cone angle using a high-speed camera with appropriate laser illumination. This technique allows researchers to quantify differences in fuel atomization and vaporization between TPGME blends and baseline diesel fuels [2]. For combustion analysis, natural luminosity (NL) imaging captures the spectral radiation from soot particles during combustion, providing qualitative and semi-quantitative data on soot distribution and temperature [2] [3]. For more advanced soot quantification, laser-induced incandescence (LII) can be implemented to measure two-dimensional soot volume fractions, while laser extinction measurements (LEM) provide path-integrated soot concentration data.
Table 2: Standard Operating Conditions for Optical Engine Evaluation
| Parameter | Low Load Condition | Medium Load Condition | High Load Condition |
|---|---|---|---|
| Engine Speed (rpm) | 1200 | 1500 | 1500 |
| Injection Pressure (bar) | 500-800 | 1000-1500 | 1500-2000 |
| Intake O2 Concentration (%) | 15-18 | 18-21 | 21-23 |
| Injection Strategy | Multiple pilots + main | Pilot + main | Main ± post |
| Intake Temperature (°C) | 40-60 | 30-50 | 30-50 |
For fundamental investigation of soot formation mechanisms, laminar diffusion flames provide a controlled environment where physical and chemical effects can be isolated. The standard coflow burner configuration stabilizes a laminar diesel diffusion flame, which is accessible for detailed laser diagnostics [5]. In this setup, fuel is delivered through a central nozzle (typically 1.0-1.5 cm diameter) while air flows through a concentric outer tube, creating a stable flame suitable for quantitative measurements.
Laser-induced incandescence (LII) measurements are performed using a pulsed Nd:YAG laser (commonly at 1064 nm) to heat soot particles to temperatures where they incandesce strongly. The detected signal (typically at 400-450 nm) is proportional to soot volume fraction, enabling two-dimensional mapping of soot distribution within the flame [5]. For simultaneous measurement of soot aggregate size, wide-angle light scattering (WALS) can be implemented, providing data on the radii of gyration of soot aggregates. Additionally, two-color pyrometry serves to measure soot temperature, which is crucial for understanding the balance between soot formation and oxidation processes.
The experimental workflow for laminar flame studies involves careful calibration of laser diagnostics, establishment of stable flame conditions, systematic data acquisition across multiple flame heights, and processing of results to quantify differences between TPGME blends and baseline fuels. This approach allows researchers to isolate the chemical effects of TPGME addition from the complex physical processes occurring in engine environments.
Quantitative evaluation of TPGME-diesel blends across multiple experimental configurations demonstrates consistent and significant reduction in soot emissions. In optical engine studies using natural luminosity imaging, a 25% TPGME blend reduced soot luminosity by approximately 50% compared to neat diesel fuel under low-load operating conditions [1] [2]. At medium load conditions, where in-cylinder temperatures are higher, TPGME demonstrated even greater effectiveness for soot reduction, though the absolute soot levels are typically lower across all fuels at these conditions.
In laminar diffusion flame studies, which isolate chemical effects from physical mixing processes, TPGME blends demonstrated dose-dependent soot reduction [5]. A blend with 9% TPGME by volume reduced soot volume fraction by up to 36% compared to baseline diesel fuel, confirming the compound's potent soot-suppression capabilities at a fundamental level. The soot reduction effectiveness of TPGME is particularly notable given that polyoxymethylene dimethyl ethers (PODE) with higher oxygen content showed slightly greater soot reduction in comparative studies [5].
Heavy-duty optical engine experiments with 50/50 TPGME-diesel blends demonstrated near-complete elimination of engine-out smoke emissions, with researchers reporting that TPGME addition "effectively eliminated engine-out smoke emissions by curtailing soot production and/or increasing soot oxidation during and after the end of fuel injection" [3] [4]. This dramatic reduction suggests that higher blend ratios may enable soot-free combustion in optimized engine configurations.
Beyond soot reduction, TPGME addition significantly influences overall combustion characteristics. The high cetane number of TPGME (CN = 81) reduces ignition delay, potentially enabling more precise control of combustion phasing in advanced compression-ignition strategies [1]. This high reactivity is particularly beneficial in low-temperature combustion modes, where maintaining stable combustion can be challenging.
The presence of oxygen atoms in TPGME's molecular structure alters the combustion chemical pathways, reducing the formation of soot precursors while maintaining combustion efficiency. However, researchers should note that TPGME has a lower net heat of combustion compared to conventional diesel, which can lead to increased hydrocarbon (HC) and carbon monoxide (CO) emissions if injection durations are not adjusted to maintain equivalent energy input [3] [4]. The effect of TPGME on nitrogen oxide (NOx) emissions appears to be more complex, with some studies showing moderate increases while others report minimal changes or even decreases, depending on injection pressure and other operating parameters [4].
Materials Required: Ultra-low sulfur certification diesel fuel (e.g., #2 diesel), TPGME (purity >98%), graduated cylinders or precision mass balance, sealed blending containers, magnetic stirrer.
Step 1: Calculate Required Volumes - Determine the appropriate volumes of TPGME and diesel based on the desired blend ratio (see Table 1). For maximum accuracy, use mass-based blending with conversion using measured densities (TPGME: ~0.92-0.95 g/mL, diesel: ~0.82-0.85 g/mL).
Step 2: Sequential Mixing - Add the diesel fuel to the blending container first, followed by TPGME. This sequence minimizes potential evaporation losses of more volatile components.
Step 3: Homogenization - Seal the container and mix using a magnetic stirrer for 30 minutes at moderate speed (300-400 rpm). Avoid vigorous mixing that might incorporate air bubbles or cause static charge accumulation.
Step 4: Stability Verification - Let the blended fuel stand for 24 hours, then inspect for phase separation or haze. Properly blended TPGME-diesel mixtures should remain clear and homogeneous without visible separation.
Storage Considerations: Store blended fuels in sealed, opaque containers to prevent oxidation or moisture absorption. Use within 30 days of blending to ensure consistent properties.
Setup and Calibration:
Data Acquisition:
Data Analysis:
Burner Setup:
Measurement Procedure:
Data Processing:
The soot reduction capability of TPGME originates from fundamental alterations to the combustion chemical pathways. Quantum chemical computations reveal that TPGME's molecular structure significantly influences its low-temperature oxidation behavior [1]. The autoignition reactions begin with H-abstraction from the TPGME molecule by OH and HO2 radicals, forming fuel radicals that subsequently experience oxygen addition.
A critical step in the low-temperature oxidation mechanism is the conversion of alkylperoxy (ROO) radicals to hydroperoxyalkyl (QOOH) radicals through internal H-migration [1]. This reaction represents a key branching point in the combustion pathway, with subsequent reactions of QOOH radicals leading to chain-branching that accelerates combustion at low temperatures. Theoretical calculations of potential energy surfaces for these reactions indicate that the presence of oxygen atoms in the TPGME molecular structure significantly influences the feasibility and rate constants of these isomerization reactions compared to conventional hydrocarbons.
Additionally, alcohol elimination reactions play a substantial role in the intermediate temperature ignition of TPGME [1]. These reaction pathways provide alternative oxidation routes that compete with soot precursor formation, effectively reducing the molecular building blocks necessary for polycyclic aromatic hydrocarbon (PAH) formation and subsequent soot particle inception.
Figure 1: Chemical Pathways for TPGME Soot Reduction
In addition to chemical kinetic effects, TPGME influences the physical processes of combustion that affect soot formation. The oxygen atoms distributed throughout the TPGME molecule become available during the combustion process, promoting more complete oxidation of carbon atoms before they can form soot precursors. This mechanism is particularly effective in fuel-rich regions of the combustion chamber where soot formation typically occurs.
The high cetane number of TPGME contributes to shorter ignition delays, which alters the fuel-air mixing process before combustion begins. This modified mixing history can reduce the formation of locally fuel-rich zones that serve as soot nucleation sites [1] [3]. Additionally, the altered spray characteristics and vaporization behavior of TPGME-diesel blends may influence air entrainment and fuel-air mixing, further affecting soot formation processes.
Research suggests that TPGME primarily reduces soot by curtailing soot production rather than enhancing soot oxidation, as evidenced by reduced natural luminosity throughout the combustion process rather than just in the later stages [3]. This observation supports the hypothesis that the chemical effects of TPGME predominantly interfere with the early stages of soot formation, including nucleation and surface growth processes.
TPGME represents an effective oxygenated additive for diesel fuels with demonstrated soot reduction capabilities across multiple experimental configurations. These application notes provide comprehensive protocols for researchers to implement TPGME-diesel blends in combustion studies, from fundamental laminar flame experiments to applied optical engine research. The standardized methodologies outlined herein enable consistent evaluation and comparison of TPGME performance across different research facilities.
The soot reduction mechanism of TPGME involves both chemical kinetic effects, through altered low-temperature oxidation pathways and competing reaction mechanisms, and physical effects, through modified ignition characteristics and fuel-air mixing processes. Researchers should consider blend ratios between 25-50% by volume for significant soot reduction while maintaining practical fuel properties.
Future research directions should focus on optimizing injection strategies specifically for TPGME-diesel blends, investigating long-term compatibility with engine components and aftertreatment systems, and exploring synergies with other emission reduction technologies. The combination of TPGME with advanced combustion modes such as reactivity-controlled compression ignition (RCCI) or homogeneous charge compression ignition (HCCI) represents a promising avenue for achieving ultra-low emissions while maintaining high efficiency.
Extensive research has confirmed that TPGME is an effective oxygenated additive for reducing harmful emissions, particularly soot, from compression ignition (CI) engines. Its high oxygen content and unique poly-ether molecular structure, which includes primary, secondary, and tertiary C–H bonds, are key to its performance [1].
The table below summarizes the core findings from engine testing:
| Aspect | Impact of TPGME Addition | Key Findings & Quantifiable Effects |
|---|
| Engine Performance | Variable impact on efficiency, minor effect on consumption. | Brake Thermal Efficiency (BTE): Minimal change [2]. Brake-Specific Fuel Consumption (BSFC): Increases with higher blend ratios (e.g., 10-30%) due to lower energy content [2]. | | Combustion Characteristics | Stable combustion process. | Heat Release Rate (HRR) & In-Cylinder Pressure: No significant adverse effects reported [2]. Ignition Delay: TPGME exhibits no Negative Temperature Coefficient (NTC) behavior in low-temperature regimes (530-1280 K) [1]. | | Exhaust Emissions | Significant reduction in particulate matter; variable impact on gases. | Particulate Matter (PM)/Soot: Significant reduction; acts as a soot-suppressing additive [1]. Nitrogen Oxides (NOx): Trend of reduction observed in some studies [2]. Carbon Monoxide (CO) & Carbon Dioxide (CO₂): Quantifiable changes observed, specific trends depend on engine speed and load [2]. |
To ensure reproducible and comparable results, adherence to a standardized testing protocol is essential. The following methodology is compiled from experimental procedures detailed in recent scientific literature.
The first step involves creating homogeneous and stable fuel blends.
Testing is performed on a modified compression ignition engine, often adapted for dual-fuel operation.
Exhaust gas emissions are quantified using analytical instruments.
The following diagram illustrates the logical flow of the experimental protocol, from preparation to data analysis.
Tripropylene glycol monomethyl ether (TPGME) is a validated oxygenated additive for significantly reducing particulate matter emissions in diesel engines without severely compromising engine performance. The provided protocols offer a foundation for reproducible testing.
Future work should focus on optimizing blend ratios for a wider range of engine platforms, conducting long-term durability studies, and further elucidating the low-temperature oxidation kinetics of TPGME to refine chemical kinetic models [1].
Tri-propylene glycol mono-methyl ether (TPGME) represents a significant class of oxygenated fuel additives that have demonstrated substantial potential for reducing particulate emissions in compression ignition engines. TPGME (chemical formula: C₁₀H₂₂O₄) is characterized by its high oxygen content (approximately 31% by weight) and molecular structure featuring four oxygen atoms distributed throughout a branched carbon chain containing both alcoholic and ether functional groups [1]. This specific molecular arrangement is critically important, as research has confirmed that all oxygen atoms in TPGME remain available for participation in combustion reactions, thereby effectively suppressing soot precursor formation compared to other oxygenates where a significant portion of oxygen may be unavailable for soot reduction [1].
The commercial production of TPGME typically results in a mixture of eight isomers with similar physicochemical properties, making separation impractical for combustion applications [1]. From a research perspective, a single surrogate isomer (identified as Isomer 3a in scientific literature) is commonly employed to represent the commercial mixture in kinetic modeling and experimental studies [1]. When used as a diesel fuel additive, TPGME has demonstrated remarkable soot reduction capabilities, with studies showing that adding 20% by volume of TPGME to diesel fuel reduced particulate emissions by 47% in diesel engine tests [1]. Further research in optical engines has confirmed that TPGME maintains its soot-reducing effectiveness even in environments with excessive oxygen, suggesting that its mechanism of action extends beyond merely providing additional oxygen for combustion [2].
Natural flame luminosity imaging captures the broadband light emitted during combustion processes without requiring external illumination sources. This luminosity primarily originates from two distinct phenomena: chemiluminescence from excited-state radical species and thermal radiation from incandescent soot particles [3]. The chemiluminescence component typically manifests in the blue region of the spectrum and arises from electronically excited radicals formed during chemical reactions, including CH* (431.5 nm), C₂* (516.5 nm), CH₂O* (512-514 nm), and CO₂* (broadband emission from 340 to over 650 nm) [3]. These radical species are predominantly present in the flame front regions and provide valuable indicators of heat release rates and combustion completeness [3].
As combustion progresses, the spectral characteristics of natural luminosity typically shift from blue to yellow, indicating the transition from chemiluminescence-dominated radiation to soot incandescence [3]. This color transition provides a qualitative visual indicator of soot formation dynamics during combustion. The intensity of natural luminosity associated with soot incandescence depends on several factors, including soot volume fraction, particle temperature, and the number density of soot particles [4]. It is important to note that while natural luminosity imaging provides valuable qualitative information about soot distribution and combustion characteristics, quantitative interpretation requires careful calibration and consideration of various factors including optical system characteristics and temperature effects [4].
OH chemiluminescence refers specifically to the light emission from electronically excited hydroxyl radicals (OH*) formed during combustion processes, typically at approximately 306.4 nm in the ultraviolet spectrum [3]. These excited radicals are produced through chemical reactions in high-temperature flame regions and subsequently decay to their ground state, emitting photons in the process. The detection mechanism for OH chemiluminescence typically involves intensified CCD cameras equipped with appropriate bandpass filters that isolate the specific wavelength of interest while rejecting background radiation from other sources [4].
In combustion diagnostics, OH chemiluminescence serves as an important marker for high-temperature heat release and flame stabilization. The presence and intensity of OH* signals provide insights into the flame front structure and combustion efficiency [4]. In particular, OH chemiluminescence imaging has been effectively employed to determine the flame lift-off length in diesel sprays—the distance from the injector nozzle to the location where a stable diffusion flame establishes [4]. This parameter significantly influences air entrainment upstream of the combustion zone and consequently affects soot formation processes [4].
Table 1: Key Radical Species Detected Through Chemiluminescence in Combustion Diagnostics
| Radical Species | Peak Wavelength (nm) | Significance in Combustion |
|---|---|---|
| OH* | 306.4 | Marker for high-temperature heat release and flame front |
| CH* | 431.5 | Indicator of heat release rate and combustion efficiency |
| C₂* | 516.5 | Associated with fuel-rich zones and soot precursors |
| CH₂O* | 512-514 | Formed during low-temperature oxidation processes |
| CO₂* | 340-650 (broadband) | Product of complete combustion |
Optical investigations of TPGME combustion require specialized engine platforms that provide sufficient optical access to combustion chambers while maintaining realistic engine thermodynamic conditions. The most common approach utilizes Bowditch piston designs where an elongated piston incorporates a quartz window to allow visualization of the combustion chamber through a mirror arrangement [2]. Additionally, quartz cylinder liners may be implemented to provide lateral optical access for comprehensive three-dimensional visualization of combustion processes [2].
A typical optical engine configuration for TPGME combustion diagnostics should include several key components. The engine geometry should maintain a realistic compression ratio and combustion chamber geometry to ensure representative in-cylinder flow fields and thermodynamic conditions [2]. The fuel injection system must replicate production engine specifications, utilizing common-rail injection systems with capable injector drivers that enable precise control over injection timing, pressure, and multiple-injection strategies [2]. For experimental consistency, optical engines are often operated in skip-fire mode (e.g., one fired cycle followed by nine motored cycles) to manage thermal loads on optical components and prevent excessive window fouling [2].
Table 2: Typical Optical Engine Specifications for TPGME Combustion Studies
| Parameter | Specification | Remarks |
|---|---|---|
| Engine Type | Single-cylinder light-duty diesel | Bowditch piston design |
| Bore × Stroke | Typically 80-120 mm × 90-150 mm | Matched to production engine geometry |
| Compression Ratio | 13.5-16.0 | Slightly reduced for optical access |
| Optical Access | Quartz piston window + quartz liner | Multiple viewing directions |
| Injection System | Common-rail with solenoid injectors | Production-equivalent pressure ratings |
| Operating Mode | Skip-fire (1:9 fired:motored) | Manages thermal loading on windows |
The investigation of TPGME as a fuel additive requires careful preparation of fuel blends with precise composition control. TPGME is typically blended with conventional diesel fuel at concentrations ranging from 10% to 20% by volume, based on research demonstrating optimal soot reduction at these concentrations [1] [2]. When preparing TPGME-diesel blends, researchers should note that TPGME has a lower vapor pressure compared to conventional diesel fuel, which may necessitate mild heating (typically 40-50°C) to ensure proper atomization and mixing [1].
The fuel injection system must be compatible with oxygenated fuels, and researchers should monitor potential changes in injection characteristics resulting from differences in fuel properties between TPGME blends and neat diesel. Aged injectors may exhibit different response characteristics compared to new injectors, including prolonged injection duration and increased fuel dribbling after injection events [2]. These effects should be quantified through Mie-scattering imaging of liquid phase fuel sprays prior to combustion experiments [2].
Natural luminosity imaging provides a straightforward method for visualizing combustion characteristics and qualitatively assessing soot distribution in optical engine experiments. The following protocol outlines the standard procedure for acquiring and analyzing natural luminosity data in TPGME combustion studies:
Camera Configuration: Employ a high-speed color camera (minimum 10,000 frames per second) with appropriate spatial resolution (typically 512 × 512 pixels or higher) to adequately resolve flame structures. Set exposure time to 10-50 microseconds to prevent saturation while capturing sufficient signal. For color imaging, ensure the camera white balance is calibrated using a standard source before experiments [3].
Optical Setup: Position the camera to capture the complete combustion chamber through the optical piston or liner windows. Use a wide-angle lens (typically 50-100 mm focal length) to maximize field of view. No additional optical filters are required for basic natural luminosity imaging, though neutral density filters may be necessary to prevent sensor saturation at higher engine loads [2].
Synchronization and Timing: Synchronize camera acquisition with engine position using an encoder signal. Set acquisition to begin before pilot injection and continue through the complete combustion cycle. For statistical significance, capture a minimum of 10-15 consecutive combustion cycles at each operating condition [2] [3].
Image Processing: Subtract background images acquired during motored operation from fired images to correct for fixed pattern noise. Apply flat-field correction to compensate for potential non-uniformities in optical transmission. Convert color images to grayscale for quantitative intensity analysis, or maintain color information for spectral reconstruction approaches [3].
The following workflow diagram illustrates the complete natural luminosity imaging protocol:
OH chemiluminescence imaging provides specific information about high-temperature reaction zones and flame stabilization. The following protocol details the methodology for OH* detection in TPGME combustion experiments:
Imaging System Configuration: Utilize an intensified high-speed CCD camera capable of detecting UV radiation. Equip the camera with a lens-coupled intensifier providing sufficient gain (typically 60-80% of maximum) to detect the relatively weak OH* signals. Mount an interference filter (center wavelength: 310 ± 5 nm, FWHM: 10 ± 2 nm) in front of the camera lens to selectively transmit OH* emission while blocking other wavelengths [4].
Camera Positioning and Alignment: Position the camera with a clear view of the combustion chamber through UV-transparent quartz windows. Use a UV-sensitive lens (focal length 85-105 mm) with appropriate aperture setting (typically f/2.8-f/4) to balance light collection and depth of field. Precisely align the camera to capture the region of interest, particularly focusing on fuel spray regions where flame stabilization occurs [4].
Synchronization and Timing: Synchronize image acquisition with the engine cycle using the encoder signal. Program the camera to acquire images at specific crank angles relative to injection timing, with particular emphasis on the period during and immediately after main injection. Set intensifier gate width to 1-5 crank angle degrees depending on engine speed to adequately resolve temporal evolution of OH* fields [4].
Image Processing and Analysis: Subtract background images acquired during non-combustion cycles from OH* images. Normalize intensity values using a reference source if quantitative comparisons are required. For flame lift-off length determination, identify the closest region of significant OH* chemiluminescence to the injector nozzle for each spray plume, excluding the initial ignition period [4].
The experimental setup for OH chemiluminescence measurements can be visualized as follows:
The analysis of natural luminosity images provides insights into combustion evolution and qualitative soot distribution. The standard analysis approach involves several processing steps. First, temporal profiling of integrated luminosity intensity is performed by summing pixel values across each image sequence to generate a curve of total natural luminosity versus crank angle, which correlates with heat release rate and soot formation dynamics [2]. Second, flame area calculation determines the spatial extent of combustion by applying a threshold to binarize images and calculating the resulting area, providing information on flame spread and stabilization [3].
For more advanced analysis, hyperspectral reconstruction techniques can be applied to conventional RGB natural luminosity images to extract spectral information about specific chemiluminescence species. The Physically Plausible Spectral Reconstruction approach uses convolutional neural networks to reconstruct hyperspectral images from RGB data, enabling identification of CH, CH₂O, C₂, and CO₂ signals from standard color images [3]. This method has demonstrated reconstruction errors of less than 1% compared to raw images in red, green, and blue channels when properly implemented [3].
The analysis of OH chemiluminescence images focuses on quantifying flame stabilization parameters and reaction zone structure. The primary metric derived from OH* imaging is the flame lift-off length, determined by identifying the axial distance from the injector nozzle to the closest region of significant OH* chemiluminescence along each spray plume [4]. This measurement should be performed during the quasi-steady period of combustion, excluding the initial ignition and late combustion phases. Statistical analysis should include measurements from multiple engine cycles (minimum 10) and across all visible spray plumes to account for cycle-to-cycle and hole-to-hole variations [4].
Additional analysis of OH* image sequences can provide information on temporal evolution of high-temperature reaction zones. By tracking the progression and spatial distribution of OH* signals throughout the combustion process, researchers can assess combustion completeness and identify potential regions of over-leaning or incomplete combustion. The integrated OH* intensity has also been correlated with local heat release rates under certain conditions, providing a complementary measurement to pressure-derived heat release analysis [4].
Table 3: Key Parameters Extractable from OH Chemiluminescence Imaging
| Parameter | Extraction Method | Significance in Combustion Analysis |
|---|---|---|
| Flame Lift-off Length | Distance to first significant OH* signal | Determines air entrainment and soot formation |
| OH* Field Area | Pixel count above intensity threshold | Indicates extent of high-temperature regions |
| OH* Intensity Distribution | Radial or spatial profiling | Identifies reaction zone structure and uniformity |
| Temporal Evolution | Crank angle-resolved intensity tracking | Correlates with heat release rate and combustion phasing |
The application of optical diagnostics to TPGME combustion has revealed several important characteristics of this oxygenated fuel additive. Research has demonstrated that TPGME exhibits a significant soot reduction effect compared to conventional diesel fuel, even when accounting for its oxygen content [1] [2]. Natural luminosity imaging has visually confirmed that TPGME blends produce substantially less yellow luminosity associated with soot incandescence compared to neat diesel fuel across various operating conditions [2].
OH chemiluminescence studies have provided insights into the mechanistic behavior of TPGME combustion. The flame lift-off length for TPGME blends shows a complex dependence on operating conditions, with more pronounced differences from conventional diesel at medium loads compared to low-load conditions [2] [4]. This suggests that the effectiveness of TPGME as a soot reducer may be more closely related to its influence on fuel-rich core combustion processes rather than simply increasing global oxygen availability [4].
The combination of natural luminosity and OH chemiluminescence imaging has further revealed that the spatial distribution of combustion changes with TPGME addition. Both the size and intensity of high-temperature reaction zones, as indicated by OH* signals, and the subsequent soot formation regions, visualized through natural luminosity, appear more distributed and less concentrated with TPGME blends compared to conventional diesel fuel [2]. This altered spatial characteristic likely contributes to the observed emission benefits by promoting more uniform combustion and reducing local fuel-rich zones that typically lead to soot formation.
Optical engine laboratories present unique safety considerations that must be addressed in experimental protocols. The combination of high-speed rotating equipment, high-pressure fuel systems, and intense light sources requires comprehensive safety procedures. Eye protection is essential when working with optical engines, particularly when using laser-based diagnostics or observing combustion processes directly. Appropriate laser safety goggles should be selected based on the specific wavelength of any employed lasers [3].
TPGME handling requires standard chemical safety precautions. While TPGME is generally considered to have low toxicity compared to many other chemical compounds, appropriate personal protective equipment including safety glasses, gloves, and lab coats should be worn when handling TPGME or preparing fuel blends [1] [5]. Adequate ventilation should be maintained in areas where fuel blending is performed, and all fuel transfer should be conducted using approved containers and procedures to prevent spills or vapor accumulation [5].
Experimental documentation should include detailed records of fuel blend compositions, injection parameters, and operating conditions to ensure reproducibility and compliance with research protocols. All safety procedures should be reviewed and approved by appropriate institutional safety committees before conducting experiments, and researchers should be trained in emergency procedures specific to optical engine laboratories, including fuel spill response and fire suppression methods.
The application of natural luminosity and OH chemiluminescence imaging provides valuable insights into the combustion characteristics of TPGME as a fuel additive in optical engines. These optical diagnostics have confirmed the significant soot reduction potential of TPGME and have begun to elucidate the mechanisms through which this reduction occurs. The protocols outlined in this document provide researchers with standardized methods for conducting such investigations, ensuring comparable results across different experimental facilities.
Future work in this area should focus on expanding the application of hyperspectral reconstruction techniques to better quantify chemiluminescence from specific radical species during TPGME combustion. Additionally, the combination of natural luminosity and OH chemiluminescence with complementary techniques such as laser-induced incandescence for soot quantification and planar laser-induced fluorescence for species concentration measurements would provide a more comprehensive understanding of TPGME's effects on combustion processes. Such fundamental knowledge is essential for optimizing fuel formulation and injection strategies to maximize the emission reduction benefits of oxygenated additives like TPGME in future combustion systems.
Tripropylene glycol monomethyl ether (TPGME), with CAS number 20324-33-8, is an oxygenated ether compound that has gained significant attention as a promising soot-reducing additive for diesel fuels and as a potential bio-derived fuel component. Its molecular formula is C₁₀H₂₂O₄, with a molecular weight of 206.28 g/mol and a boiling point of 270.8°C at atmospheric pressure [1]. TPGME's chemical structure contains three ether linkages and an alcoholic functional group, with primary, secondary, and tertiary C-H bonds distributed throughout its molecular framework [2]. This unique combination of structural features makes TPGME both kinetically interesting and challenging from a combustion modeling perspective.
The interest in TPGME within the combustion research community stems from several key factors. As a long-chain oxygenated compound, TPGME has demonstrated significant potential to reduce particulate matter (PM) emissions from direct injection compression ignition engines [2] [3]. This soot-reduction capability is attributed to its high oxygen content (approximately 31% by weight), which promotes more complete combustion and suppresses the formation of soot precursors. Additionally, TPGME's favorable cetane number and structural characteristics make it a candidate for partial or complete replacement of conventional diesel fuel [2]. From a fundamental combustion chemistry perspective, understanding TPGME's oxidation behavior across a wide temperature range is crucial for developing accurate kinetic models that can predict its combustion characteristics and emissions-reduction potential in practical applications.
The jet-stirred reactor (JSR) is an ideal experimental apparatus for studying fuel oxidation kinetics under well-controlled conditions due to its excellent thermal homogeneity and uniform species concentration. The JSR used for TPGME oxidation studies typically consists of a spherical fused silica reactor with a volume of approximately 85 cm³, which can be heated to temperatures up to 1350 K using external electrical heaters [2] [3]. The reactor features four nozzles for introducing gases and vaporized fuel, creating high-velocity jets that ensure perfect mixing within the reactor volume. The spherical design and jet-induced turbulence minimize temperature gradients (typically less than 10 K) and concentration gradients, enabling the collection of kinetic data unaffected by transport phenomena.
The fuel delivery system consists of a high-performance liquid chromatography (HPLC) pump that precisely meters liquid TPGME to an in-house atomizer-vaporizer assembly. In this assembly, nitrogen is used as both an atomizing and carrier gas to create a fine aerosol of the fuel, which is subsequently vaporized before entering the reactor [2]. The oxygen-nitrogen mixture is introduced separately through dedicated lines to prevent any premature oxidation reactions before the reactants reach the reactor volume. This separation is critical for obtaining accurate oxidation data, particularly at lower temperatures where pre-reaction could significantly alter the initial fuel concentration. All feed lines and the vaporizer assembly are maintained at temperatures sufficient to prevent condensation (typically 150-200°C above the fuel's boiling point), ensuring complete vaporization of TPGME before it enters the reaction zone.
Working with TPGME in high-temperature reactor systems requires careful attention to safety protocols. TPGME has a flash point of 117.6°C and can form combustible mixtures with air at elevated temperatures [1]. Appropriate explosion-proof equipment and ventilation systems should be installed to handle any potential fuel vapors. The high-temperature sections of the apparatus must be properly insulated to prevent accidental contact, and pressure relief devices should be installed to protect against over-pressurization. Personal protective equipment including heat-resistant gloves, safety glasses, and lab coats should be worn during operation. Given the complex chemistry involved, researchers should also be prepared for the formation of toxic intermediate species such as carbon monoxide and formaldehyde, necessitating the use of appropriate gas detection systems and adequate laboratory ventilation.
Establishing consistent and well-documented operating conditions is essential for obtaining reproducible JSR oxidation data for TPGME. The following parameters should be carefully controlled and monitored throughout the experimental campaign:
Table 1: Standard JSR Operating Conditions for TPGME Oxidation Studies
| Parameter | Value/Range | Units | Remarks |
|---|---|---|---|
| Temperature Range | 530-1280 | K | Covers low-to high-temperature oxidation regimes |
| Pressure | 1.0 | atm | Atmospheric pressure operation |
| Residence Time | 0.07 | s | Fixed at 70 ms for most studies |
| TPGME Concentration | 1000 | ppm | In the reactant mixture |
| Equivalence Ratios (Φ) | 0.5, 1.0, 2.0 | - | Represents lean, stoichiometric, and rich conditions |
| Diluent Gas | Nitrogen | - | Balance gas in reactant mixture |
| Total Flow Rate | ~6.0 | L/min | Maintains 70 ms residence time |
The experimental workflow for JSR oxidation studies involves systematic investigation across the temperature range at different equivalence ratios. The following diagram illustrates the key stages in the experimental procedure:
Figure 1: Experimental workflow for TPGME oxidation studies in a jet-stirred reactor
TPGME should be stored in a cool, dry place away from direct sunlight and ignition sources. Prior to experiments, the fuel should be analyzed for purity using gas chromatography, as impurities can significantly affect oxidation kinetics. For preparing the fuel stream, the HPLC pump should be calibrated to deliver TPGME at the required flow rate to achieve the desired concentration in the reactor. Given TPGME's relatively high boiling point (270.8°C), the vaporizer must be maintained at a temperature sufficiently high to ensure complete vaporization (typically 200°C or higher) [1]. The fuel lines between the vaporizer and reactor should be trace-heated to approximately 150°C above the boiling point to prevent condensation. The nitrogen carrier gas flow should be optimized to achieve stable operation of the atomizer-vaporizer assembly, typically requiring a pressure of 20-30 psig at the atomizer.
Analysis of chemical species during TPGME oxidation requires multiple analytical techniques to cover the wide range of reactants, intermediates, and products. The following approaches are commonly employed:
Gas Chromatography with Flame Ionization Detection (GC-FID): Used for quantification of hydrocarbon species including unreacted TPGME, ethylene, propene, 1-butene, and other partially oxidized hydrocarbons. The GC should be equipped with a capillary column suitable for separating C1-C6 hydrocarbons and oxygenates.
Gas Chromatography with Mass Spectrometry (GC-MS): Provides definitive identification of reaction intermediates through mass spectral analysis. This is particularly important for confirming the identity of isomer-specific compounds and unexpected reaction products.
Fourier Transform Infrared Spectroscopy (FTIR): Employed for quantification of formaldehyde, carbon monoxide, carbon dioxide, and water. FTIR offers the advantage of real-time monitoring and is particularly sensitive to these key oxidation products.
Online Mass Spectrometry: Allows real-time monitoring of selected species with high time resolution, enabling rapid screening of reactor conditions and detection of transient species.
Calibration of all analytical instruments should be performed using certified standard mixtures with known concentrations traceable to primary standards. For quantitative analysis, internal standards (such as argon or methane) can be used to account for fluctuations in flow rates and instrument sensitivity.
Data collection should follow a systematic approach to ensure comprehensive coverage of experimental conditions and reproducibility:
Analysis of TPGME oxidation in a JSR reveals the formation of numerous intermediate species that provide insight into the underlying reaction mechanisms. The major observed species include global reactants and products (O₂, CO, CO₂, H₂O), along with several soot precursor species such as ethylene (C₂H₄), propene (C₃H₆), acetylene (C₂H₂), allene (C₃H₄), 1-butene (C₄H₈), propyne (C₃H₄), and 1,3-butadiene (C₄H₆) [2] [3]. The concentration profiles of these species as functions of temperature and equivalence ratio provide crucial validation targets for kinetic models.
Table 2: Major Species Observed During TPGME Oxidation in a JSR
| Species Category | Specific Compounds | Temperature Range for Detection (K) | Remarks |
|---|---|---|---|
| Reactants | O₂, TPGME | 530-1280 | O₂ consumption increases with temperature |
| Major Products | CO, CO₂, H₂O | 600-1280 | CO shows characteristic bell-shaped curve |
| C1-C3 Intermediates | CH₄, C₂H₂, C₂H₄, C₂H₆, C₃H₆, CH₂O | 600-1280 | C₂H₄ and C₃H₆ are dominant intermediates |
| C4+ Intermediates | 1-C₄H₈, 1,3-C₄H₆, C₃H₄ (allene & propyne) | 700-1100 | Mostly observed at intermediate temperatures |
| Oxygenates | CH₂O, CH₃CHO, other carbonyls | 600-1100 | Formaldehyde is most abundant oxygenate |
The concentration profiles reveal several important features of TPGME oxidation. At low temperatures (below 750 K), fuel consumption is minimal, with only small amounts of oxygenated intermediates detected. In the intermediate temperature range (750-950 K), significant fuel decomposition occurs, accompanied by the formation of C1-C4 hydrocarbon intermediates and oxygenated species. In the high-temperature regime (above 950 K), the system approaches complete oxidation, with CO and CO₂ becoming the dominant carbon-containing products. A notable finding from TPGME JSR studies is the absence of negative temperature coefficient (NTC) behavior, which distinguishes it from many conventional hydrocarbons and suggests unique features in its low-temperature oxidation mechanism [2].
The experimental data from JSR studies of TPGME oxidation serve as critical validation targets for detailed chemical kinetic models. Initial modeling efforts using existing kinetic mechanisms revealed significant discrepancies, particularly in predicting low-temperature reactivity [2]. These models erroneously predicted NTC behavior that was not observed experimentally, indicating shortcomings in the representation of TPGME's low-temperature oxidation pathways. Subsequent model improvements focused on updating the low-temperature reaction kinetics and the base C0-C4 mechanism using recent kinetic insights, which significantly improved predictive capabilities [2] [3].
Key reactions in TPGME oxidation include:
The updated kinetic model demonstrates improved capability to rationalize the formation of all measured species, including the soot precursor compounds, across the entire temperature range and at all equivalence ratios studied [3]. This agreement between experimental data and model predictions provides greater confidence in using the model to simulate TPGME oxidation under conditions relevant to practical combustion devices.
Incomplete Vaporization: Given TPGME's high boiling point, incomplete vaporization can occur if vaporizer temperature is insufficient. This manifests as unstable species concentrations and unexpected temperature dependencies. Solution: Increase vaporizer temperature to 200°C or higher and verify complete vaporization by examining reactor inlet conditions.
Wall Effects: Catalytic reactions on reactor or sampling line walls can alter observed product distributions. Solution: Use fused silica reactor with appropriate surface-to-volume ratio, maintain proper conditioning of reactor surfaces, and minimize residence time in hot zones before quenching.
Sampling Line Condensation: Higher molecular weight oxidation products may condense in sampling lines. Solution: Maintain sampling lines at 150-200°C and use appropriate line materials with minimal surface activity.
Oxidizer-Fuel Premixing: Premature reactions in mixing sections can complicate interpretation of low-temperature data. Solution: Ensure separate introduction of fuel and oxidizer streams directly into the reactor volume.
Carbon Balance: Calculate carbon balance for each experimental condition by comparing total carbon in detected products with carbon input from TPGME. Acceptable carbon recovery should be ≥90% for reliable data.
Reproducibility: Conduct replicate experiments to assess variability. Standard deviation of major species concentrations should be <5% for temperatures above 700 K and <10% at lower temperatures.
Mass Balance: Verify oxygen and hydrogen balances in addition to carbon balance to ensure comprehensive accounting of all significant species.
The JSR oxidation of TPGME provides valuable insights into the combustion chemistry of this promising fuel additive. The experimental protocols outlined in this document enable researchers to obtain comprehensive, reproducible data on TPGME oxidation across a wide range of temperatures and equivalence ratios. The absence of NTC behavior, coupled with the detailed species profiles obtained under well-controlled conditions, presents both a challenge and opportunity for kinetic model development. The data generated using these protocols have been instrumental in validating and improving detailed chemical kinetic models for TPGME, which in turn can be used to optimize its implementation in practical combustion systems for reduced emissions.
The methodologies described here can be extended to study other oxygenated fuels and additives, contributing to the development of cleaner combustion technologies and sustainable fuel alternatives. As research in oxygenated fuels continues to advance, the fundamental understanding gained from JSR studies of compounds like TPGME will play a crucial role in designing future fuel formulations that achieve optimal performance while minimizing environmental impact.
Tripropylene glycol monomethyl ether (TPM) is a slow-evaporating, hydrophilic glycol ether solvent. The following table summarizes its key identifiers and physical properties, which are crucial for handling and experimental design [1] [2] [3].
Table 1: Chemical Identifiers and Physical Properties of TPM
| Property | Value | Source / Note |
|---|---|---|
| CAS Number | 20324-33-8, 25498-49-1 | Two numbers are reported in different sources [1] [2]. |
| Molecular Formula | C10H22O4 | - |
| Molecular Weight | 206.28 - 206.32 g/mol | - |
| Boiling Point (@ 760 mmHg) | 243 °C | [3] |
| Flash Point | 117.6 - 124 °C | Closed cup [1] [3]. |
| Density (@ 25°C) | 0.965 - 0.968 g/mL | [4] [3] |
| Vapor Density (air=1) | 7.1 - 7.15 | Heavier than air [3]. |
| Autoignition Temperature | 277 °C | [3] |
| Water Solubility | Soluble / Miscible | [4] [3] |
| Log P (n-octanol/water) | -0.47 to 0.309 | Indicates moderate hydrophilicity [1] [3]. |
Working with TPM in an oxygen-rich combustion environment requires strict adherence to safety protocols due to specific reactive hazards.
The constant-volume combustion vessel is a standard tool for studying fundamental combustion processes, such as ignition delay times and flame speed, under controlled, high-pressure and high-temperature conditions [5]. TPM can be used as a solvent for non-volatile compounds or as a fuel component.
Typical Vessel Specifications (Based on Sandia CV)
This protocol outlines a general approach for measuring ignition delay times.
1. Solution Preparation * Weighing: Accurately weigh the desired mass of TPM and any other fuel components using an analytical balance. * Mixing: Combine TPM with other fuel components in a sealed, chemical-resistant vial. * Agitation: Agitate the mixture using a magnetic stirrer or vortex mixer until a homogeneous solution is achieved. Note the mass or mole fractions of all components.
2. Vessel Preparation and Leak Check * Cleaning: Ensure the combustion chamber and all windows are clean to avoid interference with optical diagnostics. * Leak Test: Pressurize the vessel with an inert gas (e.g., N2) to a pressure above the intended test condition and monitor for pressure decay over at least 15 minutes.
3. Mixture Preparation and Ignition * Partial Pressure Method: Evacuate the vessel. Admit gases in the following order to the required partial pressures: 1) Oxidizer (e.g., O2), 2) Diluent (e.g., N2, Ar), 3) Fuel vapor (if gaseous). For liquid fuels like TPM blends, a heated vaporization system may be required. * Mixing: Activate the internal mixing fan for a predetermined time (e.g., 2-5 minutes) to create a homogeneous reactive mixture. * Ignition and Data Acquisition: After the fan stops, trigger the spark ignition system. Simultaneously, record the pressure trace using a high-speed data acquisition system and the combustion event using a high-speed camera.
4. Data Analysis * Ignition Delay Definition: The ignition delay time (τ) is typically defined as the time interval between the spark onset and the point of maximum pressure rise rate or the onset of a sharp increase in OH* chemiluminescence. * Data Reduction: Apply this definition to the recorded pressure and optical data to extract τ for each experimental run.
The following diagram illustrates the logical workflow for a combustion experiment, from preparation to data analysis, as described in the protocol.
Diagram 1: Combustion Experiment Workflow. This chart outlines the sequential steps for conducting an ignition delay study in a constant-volume vessel.
When designing experiments with TPM, pay close attention to the following:
Research into oxygenated fuels like Tripropylene Glycol Monomethyl Ether (TPGME) is particularly valuable. While not all studies directly test TPGME, they establish that oxygenated fuels with lower cetane numbers (CN) produce longer ignition delays and FLoL, promoting a more premixed combustion phase that concurrently reduces soot and nitrogen oxide (NOx) emissions [1]. This makes understanding FLoL measurement essential for developing cleaner-burning, tailored fuels.
The established method for measuring FLoL in heavy-duty diesel engines involves detecting the chemiluminescence from excited-state hydroxyl radicals (OH*) [2]. The following protocol is adapted from standard practices used in optically accessible engines and constant-volume vessels.
The figure below illustrates the experimental workflow for FLoL measurement.
Experimental Workflow for Measuring Flame Lift-Off Length.
The table below summarizes key findings from a relevant study conducted in an optically accessible heavy-duty DI diesel engine, which provides a comparative baseline for understanding TPGME-like fuel behavior [1].
Table 1: Fuel Properties and Measured Combustion Parameters [1]
| Fuel Blend | Cetane Number (CN) | Oxygen Content (% wt.) | Ignition Delay (°CA) | Relative Soot Luminosity (a.u.) | FLoL under 15% O₂ (mm) |
|---|---|---|---|---|---|
| Reference Diesel | ~53 | ~0 | Shorter | High | Shorter |
| DBM Blend | ~33 | ~7 | Medium | Medium | Medium |
| CHxnO Blend | ~13 | ~7 | Longer | Low | Longer |
| Anisole Blend | ~21 | ~7 | Long | Low | Long |
Key Observations:
The following diagram illustrates the logical relationship between fuel properties, combustion processes, and emissions outcomes, as established by research.
Relationship Between Fuel Properties and Combustion Outcomes.
The measurement of Flame Lift-Off Length via OH chemiluminescence is a robust and essential technique for evaluating the combustion behavior of conventional and oxygenated fuels like TPGME. The established protocol and data confirm that tailoring fuel properties, particularly cetane number, is a powerful synergetic approach for achieving lower soot and NOx emissions in advanced combustion modes like PCCI.
Tripropylene Glycol Monomethyl Ether (TPGME) represents a versatile solvent within the glycol ether family that has gained significant traction in industrial cleaning applications due to its favorable environmental profile and excellent solvency properties. As industries face increasingly stringent regulatory requirements for volatile organic compound (VOC) emissions, TPGME has emerged as a preferred alternative to more traditional, hazardous solvents. Its unique chemical structure provides a balance of hydrophilic and lipophilic characteristics, making it effective for removing diverse contaminant types while maintaining compatibility with various substrates and materials. The chemical is particularly valued in pharmaceutical, electronics, and precision manufacturing industries where cleaning efficacy and material compatibility are paramount considerations [1] [2].
TPGME's molecular structure features both ether and alcohol functional groups, contributing to its high solvency power for polar and non-polar substances. This bifunctional nature allows TPGME to effectively dissolve oils, greases, resins, and other stubborn residues commonly encountered in industrial settings. Furthermore, TPGME's slow evaporation rate compared to other solvents provides extended contact time with contaminants, enhancing cleaning efficiency particularly in challenging applications where rapid solvent evaporation would compromise performance. These properties, combined with its low toxicity profile and biodegradability, make TPGME an increasingly important component in modern industrial cleaning formulations [3] [1].
TPGME is characterized by several key physicochemical properties that directly contribute to its effectiveness in industrial cleaning applications. Understanding these properties is essential for formulators and technicians to optimize cleaning processes and ensure compatibility with various substrates. The chemical exhibits complete water miscibility while maintaining solubility in numerous organic systems, providing formulation flexibility across a wide range of cleaning products. This amphiphilic character enables TPGME to function as an effective coupling agent in systems containing both aqueous and organic components [3].
Table 1: Key Physicochemical Properties of TPGME
| Property | Specification | Application Significance |
|---|---|---|
| Chemical Formula | C13H28O4 | Determines solvency and compatibility |
| Molecular Weight | 248.36 g/mol | Impacts evaporation rate and viscosity |
| Appearance | Clear, colorless liquid | No staining or discoloration of substrates |
| Odor | Mild, characteristic | Suitable for enclosed spaces |
| Density (at 25°C) | ≈0.96 g/cm³ | Affects formulation weight calculations |
| Boiling Point | ~255°C | High boiling point allows high-temperature applications |
| Evaporation Rate | Slow | Extended contact time with contaminants |
| Water Solubility | Complete | Suitable for water-based cleaning formulations |
| VOC Content | Low | Compliance with environmental regulations |
The high boiling point (approximately 255°C) and slow evaporation rate of TPGME make it particularly suitable for processes requiring extended solvent contact time, such as soak cleaning and certain degreasing applications. Its thermal stability allows use in elevated-temperature cleaning processes without significant solvent loss through evaporation. Additionally, TPGME's low vapor pressure at room temperature reduces occupational exposure risks compared to more volatile solvents, contributing to improved workplace safety profiles in industrial cleaning operations [3] [2].
TPGME serves diverse functions across multiple industrial cleaning sectors, leveraging its solvency power and material compatibility. In precision cleaning applications, particularly in electronics manufacturing, TPGME effectively removes flux residues, oils, and other contaminants from circuit boards and sensitive components without damaging substrates or leaving residue. The electronics industry's shift toward miniaturized components and increased complexity has amplified the need for high-purity solvents like TPGME that can clean delicate parts without compromising performance or reliability. Studies indicate that manufacturers utilizing TPGME-based cleaning formulations report up to 15% reduction in defect rates and enhanced device longevity [4] [1].
In pharmaceutical manufacturing, TPGME's utility extends beyond cleaning to include formulation applications, though its cleaning function focuses primarily on equipment decontamination and vessel cleaning. The chemical's high purity grades and favorable toxicological profile make it suitable for these regulated environments where residue concerns are paramount. The pharmaceutical industry constitutes the largest end-use segment for TPGME, capturing approximately 29.4% of market share in 2024, reflecting its importance in maintaining stringent hygiene standards in production facilities [1].
Table 2: TPGME Applications in Industrial Cleaning Sectors
| Industry Sector | Primary Applications | Key Benefits | Formulation Considerations |
|---|---|---|---|
| Electronics Manufacturing | Circuit board cleaning, Component degreasing, Flux removal | Low residue, Non-damaging to sensitive parts, High purity | Often combined with surfactants for improved penetration |
| Pharmaceutical | Equipment decontamination, Vessel cleaning, Surface sanitization | Regulatory compliance, Low toxicity, Material compatibility | Used in validated cleaning processes with strict residue limits |
| Food Processing | Equipment degreasing, Surface sanitation, Bottle/crate washing | Effective grease removal, Mild odor, Biodegradability | Food-contact compliant formulations |
| Automotive | Parts degreasing, Engine cleaning, Surface preparation | Powerful solvency, Slow evaporation, Compatibility with metals | High concentration blends for tough deposits |
| General Manufacturing | Metal cleaning, Mold release removal, Surface preparation | Versatile solvency, Low VOC, Worker safety | Balanced formulations for specific soil types |
The metal processing industry extensively utilizes TPGME in cleaning and degreasing operations, where it effectively removes cutting oils, lubricants, and other processing residues from components. In food processing equipment cleaning, TPGME's efficacy in removing organic fats and oils, combined with its relatively favorable toxicity profile, makes it a valuable component in formulated cleaners. For high-pressure cleaning systems used in vehicle washing and surface treatment, TPGME-containing formulations provide enhanced cleaning with reduced environmental impact compared to conventional solvent systems [3] [5].
Objective: This protocol establishes a standardized methodology for evaluating the cleaning efficacy of TPGME-containing formulations on various substrates and soil types. The procedure determines the minimum effective concentration, contact time requirements, and temperature optimization for specific cleaning applications.
Materials and Equipment:
Procedure:
Data Analysis: Calculate cleaning efficiency using the formula: Cleaning Efficiency (%) = [(Wi - Wf) / (Wi - Ws)] × 100 Where Wi = initial soiled substrate weight, Wf = final cleaned substrate weight, and Ws = pristine substrate weight. Perform statistical analysis using ANOVA with post-hoc testing to determine significant differences between formulations (p < 0.05 considered significant) [3] [6].
Objective: This protocol evaluates the compatibility of TPGME with various materials commonly encountered in industrial equipment and manufacturing processes. Assessment includes effects on physical properties, dimensional stability, and surface characteristics after extended exposure.
Materials and Equipment:
Procedure:
This systematic approach ensures reliable determination of TPGME compatibility with materials specific to the intended application environment [3] [7].
TPGME presents a relatively favorable toxicological profile compared to many traditional industrial solvents, but appropriate safety measures must still be implemented to protect personnel and ensure regulatory compliance. The compound is generally classified as mildly irritating to skin and eyes, with low acute toxicity via dermal exposure. However, prolonged or repeated skin contact should be avoided through appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Engineering controls such as local exhaust ventilation are recommended for processes where TPGME may become airborne, particularly when heated or sprayed [3] [1].
Regulatory compliance for TPGME varies by jurisdiction but generally benefits from its status as a low-VOC solvent and its exclusion from many hazardous air pollutant lists. In North America, TPGME is subject to the EPA's VOC regulations, though its slow evaporation rate and low photochemical reactivity often provide compliance advantages. The European Union's REACH regulation requires appropriate risk management measures and safety data sheet documentation. For pharmaceutical applications, appropriate quality grades must be selected and cleaning validation performed to demonstrate adequate residue removal [1] [6].
Storage and handling of TPGME should follow standard chemical management practices. The chemical is thermally stable under normal storage conditions but should be kept away from strong oxidizing agents. Recommended storage temperatures range between 10-30°C in properly sealed containers constructed of materials compatible with glycol ethers (stainless steel, polyethylene, or polypropylene). Spill management should include containment and absorption using inert materials, with proper disposal in accordance with local regulations [3].
Figure 1: Experimental workflow for systematic evaluation of TPGME cleaning efficacy
Figure 2: Visual representation of TPGME cleaning mechanism at the molecular level
TPGME represents a technologically advanced solvent that effectively balances cleaning performance with environmental and workplace safety considerations. Its unique combination of slow evaporation rate, high solvency power, and favorable regulatory status positions it as a valuable component in modern industrial cleaning formulations. As regulatory pressures continue to drive reduction of hazardous solvent use, TPGME is expected to see expanded adoption across multiple industrial sectors, particularly in pharmaceutical, electronics, and precision manufacturing applications [1] [2].
Future development opportunities for TPGME in industrial cleaning include formulation optimization through synergistic additive combinations, customization for emerging contaminant challenges, and adaptation to novel application methodologies. The growing emphasis on green chemistry principles and sustainable manufacturing will likely accelerate research into bio-based production routes for TPGME and related glycol ethers. Additionally, the trend toward functional integration in cleaning products may drive development of TPGME-based formulations that provide cleaning efficacy along with secondary functions such as corrosion inhibition or surface modification [4] [1].
| Property / Fuel | TPGME | n-Heptane (Reference) | 50% TPGME Blend |
|---|---|---|---|
| Chemical Formula | C~10~H~22~O~4~ [1] | C~7~H~16~ [1] | Mixture |
| Oxygen Content (wt%) | ~31% [1] | 0% | ~15.5% |
| Cetane Number | ~53 [1] | ~55 [1] | ~54 |
| Ignition Characteristic | Single-stage ignition [1] | Two-stage ignition [1] | Modified single-stage |
| Key Soot Reduction Mechanism | Reduced C~2~H~4~, C~3~H~6~, and other soot precursors [2] | Baseline soot producer | Significant soot reduction (>80%) [1] |
This methodology is used to understand how TPGME blends ignite under engine-relevant conditions [1].
This method identifies and quantifies soot precursor species during TPGME oxidation [2].
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor Fuel Vaporization | TPGME's high boiling point [2] | Increase vaporizer temperature; ensure efficient atomization with carrier gas [2]. |
| Inconsistent Ignition Data | Non-homogeneous fuel-air mixture | Verify fuel blending homogeneity; calibrate mixture preparation and injection systems. |
| Low Soot Reduction Efficacy | Sub-optimal blend ratio or mixing | Re-calibrate blend ratio to 50% TPGME; verify mixing protocol [1]. |
The diagram below outlines the key stages of a TPGME blend optimization experiment.
A sequential workflow for TPGME blend testing and optimization.
This diagram illustrates the chemical pathways through which TPGME reduces soot formation.
The chemical pathway by which TPGME combustion leads to reduced soot.
The table below summarizes key findings from research on TPGME and its blends, which are critical for understanding its behavior in experiments.
| Property / Effect | Details & Experimental Conditions | Impact / Observed Result | Citation |
|---|---|---|---|
| Soot Reduction | 50/50 vol.% blend with diesel (T50), tested in optical engine. | >80% reduction in engine-out smoke at 80 MPa injection pressure; soot-free combustion achieved under specific conditions. | [1] |
| Ignition Delay Trend | Compared to conventional diesel fuel in engine experiments. | Similar or marginally shorter ignition delay than conventional diesel due to its higher cetane number. | [1] |
| Low-Temp Oxidation | Species measurements in a Jet-Stirred Reactor (JSR), 1 atm, 530-1280 K, φ=0.5, 1.0, 2.0. | No evidence of Negative Temperature Coefficient (NTC) behavior; model validated for key intermediate species. | [2] |
| Impact of Blending | Blended with diesel and other oxygenated compounds. | Effective soot reduction due to oxygen content and specific molecular structure that inhibits soot precursor formation. | [3] [1] [2] |
Here are detailed methodologies for key experiments cited in the literature, which can serve as standard operating procedures.
This protocol is based on experiments conducted in an optically accessible heavy-duty diesel engine [1].
This protocol outlines how to collect ignition delay times (IDTs) for kinetic model validation, as done for TPGME [2].
The following FAQs address potential issues researchers might face.
FAQ: Why is my TPGME blend not achieving the expected soot reduction?
FAQ: My ignition delay measurements for TPGME are inconsistent with kinetic model predictions, especially at lower temperatures.
The diagrams below outline the general workflow for testing TPGME and its impact on the combustion process.
Diagram 1: General workflow for engine testing of TPGME blends, incorporating a troubleshooting loop.
Diagram 2: The logical relationship between TPGME fuel properties, combustion characteristics, and emissions outcomes.
Flame stability is the ability of a flame to remain ignited despite variations in fuel flow, oxidizer flow, or other conditions. In contrast, combustion instability involves growing perturbations that can lead to hazardous pressure oscillations, flame blowoff, or massive damage to combustion systems [1] [2].
The table below outlines the primary categories of combustion instability [2].
| Category | Description | Examples |
|---|---|---|
| Chamber Instabilities | Instabilities arising from combustion within a chamber, often involving acoustic interactions. | Thermoacoustic instabilities, shock instabilities [2]. |
| Intrinsic Instabilities | Instabilities inherent to the flame itself, regardless of the chamber. | Darrieus–Landau instability, diffusive-thermal instability [2]. |
| System Instabilities | Instabilities from interaction between the combustion chamber and other system parts. | Feed-system interactions, exhaust-system interactions [2]. |
Here is a systematic workflow for diagnosing and resolving common flame stability issues. You can use the following diagram and table to guide the troubleshooting process.
Troubleshooting Workflow for Flame Stability
| Diagnostic Step | Key Parameters to Check | Potential Corrective Actions |
|---|---|---|
| Fuel & Oxidizer Supply | Fuel pressure consistency, line blockages [3]. | Clean fuel lines, replace outdated control valves [3]. |
| Fuel-Oxidizer Ratio | Calibration of fuel-to-air ratio controls; equivalence ratio (Φ) [3] [4]. | Recalibrate combustion settings; for lab experiments, ensure precise mixing. |
| Burner Components | Nozzle wear, flame sensor calibration, general wear and tear [3]. | Clean or replace worn burner nozzles; recalibrate flame sensors [3]. |
| Flow Dynamics | Flow velocity, swirl strength, presence of recirculation zones [1] [2]. | Adjust flow rates; modify burner geometry (e.g., quarl design) to enhance recirculation [1]. |
| Stability Models & Data | Damköhler number (ratio of flow to chemical timescale), Laminar Burning Speed (LBS) [1]. | Cross-reference with S-curve models; adjust parameters to stay in stable operating branch [2]. |
Accurate measurement of Laminar Burning Speed (LBS) is crucial for understanding a fuel's combustion characteristics and predicting flame stability [4] [1]. The following diagram and protocol outline a standard method.
Laminar Burning Speed Experimental Workflow
Detailed Methodology [4]:
What is the fundamental difference between flame stability and combustion instability? Flame stability is a positive, desired state where a flame maintains its position and structure. Combustion instability is the undesirable phenomenon where perturbations grow, often leading to large, damaging oscillations or flame extinction [1] [2].
Why is the fuel-to-air ratio so critical for flame stability? An improper fuel-to-air mixture can jeopardize flame stability. If the mixture is too lean (excess air) or too rich (excess fuel), the flame temperature and chemical reaction rates drop. This increases the chemical timescale, making the flame susceptible to blow-off or flashback [3] [2].
What role does laminar burning speed (LBS) play in flame stability? LBS is a fundamental property of a fuel-oxidizer mixture. A higher LBS makes a flame more resistant to quenching and extinction. For a flame to be stable, the local flame speed must balance the velocity of the incoming unburned mixture. Measuring LBS helps researchers predict and optimize combustion performance [4] [1].
How can we prevent thermoacoustic combustion instabilities in a combustor? Based on the extended Rayleigh criterion, there are three main strategies:
Since specific data on TPGME was not available in the search results, your experimental work will be breaking new ground. I strongly recommend consulting specialized scientific databases like Scopus or Web of Science for any journal articles on TPGME's combustion properties. The principles and protocols provided here will serve as a solid foundation for your investigations.
For any experimental work, confirming the identity and properties of your compound is the first critical step. Below is a summary of the key data for TPGME.
| Property | Value / Description |
|---|---|
| Common Name | tripropylene glycol monomethyl ether [1] |
| CAS Number | 20324-33-8 [1] |
| Molecular Formula | C10H22O4 [1] |
| Molecular Weight | 206.279 g/mol [1] |
| Density | 1.0±0.1 g/cm³ [1] |
| Boiling Point | 270.8±20.0 °C at 760 mmHg [1] |
| Flash Point | 117.6±21.8 °C [1] |
| Synonym | 1-[1-(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol [1] |
Q1: What is the primary mechanism by which TPGME reduces soot precursor species? TPGME acts as a soot-reducing fuel additive primarily due to its high oxygen content (over 30 wt%) and its specific molecular structure, which contains three ether linkages and an alcoholic group. During combustion, this structure promotes the formation of more complete oxidation products like CO2 and H2O, at the expense of soot precursor formation. The oxygen in the molecule is made available to react with carbon atoms, preventing the formation of polycyclic aromatic hydrocarbons (PAHs) and subsequent soot particles [2] [3].
Q2: Which key soot precursor species are effectively reduced by TPGME? Experimental studies in jet-stirred reactors have shown that TPGME oxidation leads to reduced formation of several critical soot precursors. The key species measured include [2]:
Q3: What are the standard experimental conditions for studying TPGME combustion in a jet-stirred reactor? To replicate established research on TPGME's oxidation and its effect on soot precursors, you can follow this general protocol derived from the literature. The workflow below outlines the key stages:
Diagram: Experimental workflow for TPGME combustion analysis.
The key quantitative parameters for this experiment are summarized in the table below [2]:
| Parameter | Standard Condition |
|---|---|
| Reactor Type | Jet-Stirred Reactor |
| TPGME Concentration | 1000 ppm |
| Equivalence Ratios (φ) | 0.5, 1.0, 2.0 |
| Pressure | 1 atm |
| Residence Time | 70 ms |
| Temperature Range | 530 - 1250 K |
Q4: What should I do if my experimental results do not match the predicted low-temperature reactivity of the established kinetic model? This is a known issue. Early kinetic models for TPGME predicted erroneous low-temperature reactivity. Researchers have successfully addressed this by updating the low-temperature reaction kinetics and the base-mechanism of the model with recent kinetic insights [2]. If you encounter this:
Q5: What are the critical safety considerations when handling TPGME in the lab? Always consult the official Safety Data Sheet (MSDS) for the most comprehensive guidelines. The following toxicological data from research provides key risk awareness [1]:
| Route of Exposure | Toxicity Data | Observed Effects (in studies) |
|---|---|---|
| Oral (Rat) | LD50: 3300 µL/kg | Lethal dose (details not reported) [1] |
| Dermal (Rabbit) | LD50: 16 mL/kg | Liver and kidney changes [1] |
| Inhalation (Rat) | LC: >30 ppm/8H | Lethal concentration (details not reported) [1] |
| Dermal Repeated (Rabbit) | TDLo: 650 mL/kg/13W-I | Weight loss, anesthetic effects, death [1] |
Standard Safety Precautions:
The following diagram synthesizes the core relationship between TPGME's molecular properties and its observed effects in combustion, which is fundamental for interpreting experimental results.
Diagram: The molecular mechanism of TPGME in soot reduction.
The choice of catalyst and synthesis route significantly impacts the efficiency and output of your TPGME production. The table below summarizes the primary methods found in the search results.
| Method | Catalyst System | Key Process Steps | Key Findings / Outcome |
|---|---|---|---|
| Alkoxide-Catalyzed Etherification [1] | Sodium methoxide (NaOCH₃) | Reaction of methanol with propylene oxide, followed by neutralization, salt removal, and fractional distillation. | Standard industrial method; enables production of TPGME and other glycol ethers through a multi-step distillation process. [1] |
| One-Pot Synthesis from Propylene [2] | Aluminium-modified titanium silicalite-1 (Al-TS-1) | Direct synthesis from propylene and hydrogen peroxide in a single reactor. | Bifunctional catalyst (Ti and Al sites) enables high selectivity of 91.53% for propylene glycol methyl ether isomers under mild conditions. [2] |
Understanding and optimizing yield is critical for process efficiency. Here are the key concepts and a standard calculation method.
Theoretical Yield Calculation: The theoretical yield is the maximum amount of product obtainable if the reaction proceeds perfectly and is based on the limiting reagent [3].
Yield Optimization Strategies:
The following workflow outlines the steps for calculating yield and diagnosing issues when results are sub-optimal.
Here are some frequently encountered issues and their potential solutions.
Q1: Why is my actual yield of TPGME significantly lower than the theoretical yield?
Q2: My yield calculation seems higher than theoretically possible. What could be the cause?
Q3: How can I improve the selectivity of my catalyst to produce more TPGME and fewer by-products?
What is TPGME and why is it used in diesel? TPGME (C10H22O4) is an oxygenated compound from the glycol ether family. When blended with diesel, its oxygen content promotes more complete combustion, leading to substantial reductions in particulate matter (PM) and soot emissions [1] [2]. It is considered a promising additive due to its high cetane number and effective soot reduction capability [2].
What are the typical TPGME blend ratios and their effects? Blends are often tested in the range of 10% to 50% by volume. The optimal ratio depends on the target trade-off between soot reduction and other engine parameters. The table below summarizes findings from recent studies:
| Blend Ratio (TPGME % by vol.) | Key Effects on Engine Performance & Emissions |
|---|---|
| ~10-30% [3] | Evaluated for engine performance and emissions (CO, CO₂, NOx). |
| 50% ("T50" blend) [2] | Enables near-soot-free combustion; over 80% smoke reduction at medium load; minimal impact on ignition delay. |
Does TPGME affect other engine emissions? Yes, the effect varies by engine load and conditions. Research indicates that the impact of small blend percentages on Nitrogen Oxides (NOx) may be less significant than the impact of in-cylinder temperatures [1]. At low engine loads, the increased fuel quantity from an aged injector had a larger impact on natural luminosity (a soot indicator) than the TPGME additive, suggesting temperature is crucial for soot oxidation [1]. At medium loads, TPGME is more directly effective at soot reduction [1].
What should I monitor when using TPGME blends with aged injectors? Research shows that injector aging may not change the nozzle's internal geometry, but can lead to a prolonged injection duration and increased fuel dribbling [1]. It is crucial to monitor injection timing and quantity, as these changes can have a greater impact on combustion and emissions than the fuel blend itself, especially at low loads [1].
| Problem & Symptoms | Potential Causes | Diagnostic & Resolution Steps |
|---|
| Unexpectedly High Soot Emissions • High filter smoke number (FSN) • Strong natural luminosity | • Low in-cylinder temperature • Insufficient charge-gas dilution (EGR) • Low injection pressure | • Verify experimental conditions: Confirm intake air temperature and EGR rates. Increase injection pressure if possible [2]. • Check fuel blend: Confirm TPGME concentration and homogeneity. | | Poor Combustion Stability • Rough idle • Misfires • High HC/CO emissions | • Air in fuel system • Over-mixing from long ignition delay • Contaminated fuel | • Bleed the fuel system to remove air [4]. • Analyze ignition delay: Compare with baseline fuel. TPGME typically has a similar or shorter ignition delay than diesel [2]. • Drain and replace fuel if contamination is suspected [4]. | | Reduced Power Output • Low brake thermal efficiency (BTE) • High brake-specific fuel consumption (BSFC) | • Lower energy density of oxygenated blend • Clogged fuel filters | • Calculate energy consumption: Compare Brake Specific Energy Consumption (BSEC) instead of just BSFC for a fair comparison [3]. • Inspect and replace fuel filters [4]. |
This protocol outlines the methodology for visually assessing TPGME's impact on spray formation and soot reduction in an optical engine [1] [2].
1. Objective To compare the combustion characteristics and soot production of a baseline diesel fuel against a TPGME-diesel blend using high-speed imaging techniques.
2. Apparatus and Setup
3. Procedure
4. Data Analysis
The following diagrams illustrate the experimental workflow for evaluating TPGME and the logical relationship between TPGME properties and its effect on combustion.
Tripropylene glycol monomethyl ether (TPGME) is an oxygenated solvent with specific characteristics that can influence its behavior in chromatographic systems [1]:
The following guide helps you diagnose and resolve pressure-related issues when working with TPGME.
| Observed Symptom | Potential Causes Related to TPGME | Corrective Actions |
|---|---|---|
| Consistently High Pressure | Sample solubility issues in mobile phase leading to precipitation; Viscosity mismatch [2] [3] [4] | Ensure TPGME is fully soluble in the mobile phase; Dilute sample with mobile phase or a compatible solvent; Use an in-line filter (0.5 µm or 0.2 µm) to protect the column [2]. |
| Pressure Cycling or Fluctuations | Incomplete mixing of TPGME with mobile phase; Introduction of air bubbles [4] | Thoroughly degas all solvents; Ensure TPGME is well-mixed in the sample solution; Purge the pump to remove air bubbles [4]. |
| Gradual Pressure Increase Over Time | Accumulation of TPGME or co-extracted compounds on guard column or pre-column frit [2] [3] | Replace or clean the in-line filter and guard column; Implement a stronger column flushing regimen as part of your method. |
| Unexpectedly Low Pressure | Leaks at connections potentially caused by solvent incompatibility with seal materials [3] [4] | Check all fittings for leaks; Inspect pump seals for wear and compatibility with your sample solvent mixture [3] [4]. |
Q1: What is the best way to prepare TPGME samples to avoid column contamination? Due to its physical properties and common applications, TPGME samples may contain non-volatile residues or impurities. It is highly recommended to use a guard column or a pre-column in-line filter (0.5 µm or 0.2 µm, depending on your column's particle size) to protect your analytical column from contamination and clogging [2] [3].
Q2: My TPGME sample is not dissolving well in the mobile phase. What can I do? TPGME's solubility will depend on your mobile phase composition. Try diluting the sample with a solvent that has a strength similar to your mobile phase. As a last resort, a small amount of a stronger solvent (like THF) can be used, but be certain it is compatible with your LC system's seals and column chemistry [5].
Q3: How does TPGME's low vapor pressure affect my LC method? The low vapor pressure means TPGME is unlikely to evaporate readily from your sample vials, which aids in preparation consistency. However, this property is often associated with higher viscosity, which can contribute to increased backpressure. Ensuring your sample is properly diluted and the mobile phase is well-suited to dissolve it is crucial for managing system pressure [1].
The diagram below outlines a logical process to isolate the cause of a pressure issue.
When developing a method for TPGME, keep these points in mind:
The table below summarizes quantitative data from a study on a 50/50 blend by volume of TPGME and diesel fuel (T50), compared to a conventional diesel fuel (CF) [1].
| Fuel Type | Injection Pressure | Charge Gas O₂ (mol%) | Soot (FSN) | NOx (g/kW-h) | Combustion Efficiency |
|---|---|---|---|---|---|
| T50 | 180 MPa | 21 | <0.01 | ~11.5 | ~99.5% |
| T50 | 180 MPa | 18 | <0.01 | ~4.5 | ~99.5% |
| T50 | 180 MPa | 16 | <0.01 | ~2.2 | ~99.5% |
| Conventional Diesel | 180 MPa | 21 | ~1.8 | ~11.5 | ~99.5% |
| Conventional Diesel | 180 MPa | 18 | ~1.0 | ~5.0 | ~99.5% |
| Conventional Diesel | 180 MPa | 16 | ~0.5 | ~2.5 | ~99.5% |
| T50 | 80 MPa | 21 | <0.01 | Information missing | Information missing |
| T50 | 80 MPa | 18 | <0.01 | Information missing | Information missing |
| T50 | 80 MPa | 16 | ~0.03 | Information missing | Information missing |
| Conventional Diesel | 80 MPa | 21 | ~1.0 | Information missing | Information missing |
| Conventional Diesel | 80 MPa | 18 | ~0.5 | Information missing | Information missing |
| Conventional Diesel | 80 MPa | 16 | ~0.2 | Information missing | Information missing |
This protocol is based on the engine study from the search results [1].
The diagram below visualizes the experimental workflow and logical relationship between fuel properties, engine parameters, and observed outcomes described in the study.
The table below summarizes the fundamental identification and physical properties of TPM found in the search results. Please note that this is not the emission control data you are seeking. [1] [2]
| Property | Value / Description |
|---|---|
| Common Name | Tripropylene Glycol Monomethyl Ether (TPM) [1] [2] |
| CAS Number | 20324-33-8 [1] [2] |
| Molecular Formula | C10H22O4 [1] [2] |
| Appearance | Clear, Transparent Liquid [2] |
| Odor | Ether-like [2] |
| Density | ~1.0 g/cm³ [1] |
| Boiling Point | 270.8 ± 20.0 °C [1] |
| Flash Point | 117.6 ± 21.8 °C [1] |
| Miscibility | Completely miscible in water [2] |
Once you gather the necessary data, you can structure it effectively. Below is a Graphviz DOT script that serves as a template for visualizing a potential emission trade-off relationship. You can adapt this workflow as your experimental understanding develops.
Diagram Title: Emission Trade-off Analysis Workflow
This diagram outlines a high-level process for analyzing the trade-off between NOx and Particulate Matter (PM) emissions when using a fuel additive like TPM. [3] [4] [5] The labeldistance=2.5 attribute ensures the edge labels are placed clearly. [6] [4] [5]
The table below summarizes the key properties of DBM and TPGME based on the retrieved research, which primarily focused on their environmental impact.
| Property | Dibutyl Maleate (DBM) | Tripropylene Glycol Methyl Ether (TPGME) |
|---|---|---|
| Primary Function | Diesel fuel oxygenate additive [1] | Diesel fuel oxygenate additive [1] |
| Soot Reduction Mechanism | Increases fuel oxygen content, inhibiting soot precursor formation [1] | Increases fuel oxygen content, inhibiting soot precursor formation [1] |
| Biodegradation Result | Readily biodegradable (degraded below detection limit by day 3) [1] | Biodegradable after an 8-day lag phase, slower rate than DBM [1] |
| Key Experimental Finding | Significant CO₂ production, similar to biodegradable benzene [1] | Much slower biodegradation rate compared to DBM [1] |
| Water Solubility | Very low (0.17 g·L⁻¹ at 20°C) [2] | Quite soluble [1] |
| Environmental Partitioning | Tends to accumulate in organic fractions of soil and water [1] | Concentrates preferentially in water [1] |
The comparative data on biodegradation was generated through a standardized aerobic biodegradation test, adapted from US EPA guidelines [1].
The following diagram illustrates the logical flow of this experimental protocol:
Soot Reduction Efficiency: A core requirement of your query was a comparison of "soot reduction efficiency." The available studies confirm that both compounds work by increasing the fuel's oxygen content, which is the primary driver for soot reduction. However, the search results do not provide head-to-head experimental data comparing their specific soot reduction percentages or efficiency. The selection of DBM and TPGME was based on a broader screening process that included factors like flash point and fuel solubility [1].
Environmental Performance: The key differentiator found in the literature is environmental biodegradability. DBM is classified as readily biodegradable, while TPGME degrades more slowly. This suggests DBM may have a lower persistence and bioaccumulation potential if released into the environment [1].
| Aspect | Experimental Data and Findings |
|---|---|
| Tested Fuel Blend | JP8 (jet fuel) blended with TPGME at 10% and 20% by volume [1]. |
| Experimental Setup | Spherical droplet flame of an isolated, stationary droplet with concentric droplet and flame [1]. |
| Soot Measurement Method | Photographic documentation of the soot cloud trapped between the droplet and flame; sooting tendency inferred from its visibility [1]. |
| Key Results | - Soot Reduction: Sooting tendency decreased with higher TPGME concentration: JP8 > JP8+10% TPGME > JP8+20% TPGME [1].
For the cited study on TPGME, the experimental methodology was as follows:
The following diagram illustrates the general mechanism by which oxygenated compounds like TPGME reduce soot formation, which is their key advantage [2].
The mechanism is primarily chemical, driven by the oxygen content within the fuel blend itself [2]:
To complete the comparison you requested, you would need to locate data specifically for biodiesel. I suggest the following path forward:
The table below summarizes the experimental findings for TPGME and other ether-based oxygenated additives, focusing on engine performance and emission characteristics.
| Additive | Concentrations Tested | Key Performance Findings | Key Emission Findings | Experimental Conditions |
|---|
| Tripropylene Glycol Monomethyl Ether (TPGME) [1] [2] | 10%, 15%, 25%, 30% blends | • Brake Thermal Efficiency (BTE): Improves with addition. [1] • Brake-Specific Fuel Consumption (BSFC): Increases, as is typical for oxygenated fuels. [1] | • Soot/Particulate Matter (PM): Significant reduction (up to 47% with 20% blend). [3] [2] • Carbon Monoxide (CO): Reduction observed. [1] • Nitrogen Oxides (NOx): Variable results; some studies show a slight increase. [1] | • Engine Load: Varied speeds (1500-2400 rpm). [1] • Fuel: Blended with conventional diesel. [1] | | Di-n-Butyl Ether (DBE) [1] | 10%, 15%, 25%, 30% blends | • BTE: Shows improvement. [1] • BSFC: Increases. [1] | • Soot/PM: Reduction observed. [1] • CO: Reduction observed. [1] • NOx: Trends require further validation. [1] | • Engine Load: Varied speeds (1500-2400 rpm). [1] • Fuel: Blended with conventional diesel. [1] | | Diethylene Glycol Dimethyl Ether (DGM) [1] | 10%, 15%, 25%, 30% blends | • BTE: Shows improvement. [1] • BSFC: Increases. [1] | • Soot/PM: Reduction observed. [1] • CO: Reduction observed. [1] • NOx: Trends require further validation. [1] | • Engine Load: Varied speeds (1500-2400 rpm). [1] • Fuel: Blended with conventional diesel. [1] | | Dibutyl Maleate (DBM) [3] [4] | ~20% blend (in referenced studies) | • Engine Performance: Compatible. [3] | • Soot/PM: Effective, but less than TPGME. [3] • Environmental Impact: Biodegrades faster than TPGME. [4] | • Application: Diesel additive. [3] [4] |
The validation of TPGME's performance rests on several standardized experimental methods. Understanding these protocols is crucial for evaluating the data's reliability.
This method is used to study fuel ignition properties under high-temperature, high-pressure conditions relevant to engines. [3]
This approach provides data on intermediate species formed during low-temperature oxidation, which is critical for validating soot precursor formation pathways in kinetic models. [2]
This is the most direct method for evaluating the real-world impact of fuel additives. [1]
The efficacy of TPGME in reducing soot is attributed to its distinctive chemical structure and its behavior during combustion, which is studied through detailed chemical kinetic models. [3]
The chemical kinetic modeling studies reveal that TPGME's structure is key to its function. [3]
The table below summarizes the key experimental measurements used to develop and validate TPGME chemical kinetic models.
| Experiment Type | Key Measured Variables | Experimental Conditions | Primary Use in Model Validation | Key Findings & References |
|---|---|---|---|---|
| Shock Tube Ignition Delay [1] | Ignition Delay Time (IDT) | Temp: 980-1545 K; Pressure: 10, 20 atm; φ: 0.5, 1.0, 2.0; 0.25% TPGME in oxygen/argon [1] | Primary validation for high-temperature chemistry and ignition characteristics [1]. | TPGME is more reactive than n-heptane. Model showed good agreement for high-T, but low-T chemistry was initially lacking [1] [2]. |
| Jet-Stirred Reactor (JSR) Species Profiling [3] | Concentrations of ~20 species (e.g., CO, CO₂, CH₂O, C₂H₄, C₂H₂, C₃H₆, 1-C₄H₈) | Temp: 530-1280 K; Pressure: 1 atm; φ: 0.5, 1.0, 2.0 [3] | Crucial for validating low-temperature oxidation pathways and soot precursor formation [3]. | No evidence of Negative Temperature Coefficient (NTC) behavior was found, a finding that conflicted with the initial model prediction [3]. |
| Theoretical Calculations for Key Reactions [2] | Rate constants for low-T reactions (e.g., ROO → QOOH isomerization) | Quantum chemistry calculations (DLPNO-CCSD(T)/cc-pVTZ, RRKM/ME theory) [2] | Used to update and improve the model's predictive accuracy for autoignition, especially at low temperatures [2]. | Provided first theoretical data for TPGME's low-T kinetics. Updated 2023 model shows significantly improved agreement with JSR data [2]. |
For researchers looking to reproduce or understand these validation methods, here are the detailed protocols.
The shock tube experiments were designed to provide ignition delay times (IDTs), a critical metric for validating a model's prediction of fuel reactivity under high-temperature, engine-like conditions [1].
JSR experiments are essential for probing the low-temperature oxidation chemistry and identifying intermediate species, including soot precursors [3].
The following diagram illustrates the iterative process of developing and validating a chemical kinetic model, as demonstrated by the TPGME studies.
Tri-propylene glycol monomethyl ether (TPGME) is a large, oxygenated molecule (C10H22O4) that has been identified through extensive research as an effective additive for reducing particulate matter (soot) in diesel engines [1] [2]. Its effectiveness stems from its molecular structure, which features four oxygen atoms distributed along its backbone in a combination of ether and alcohol functional groups [1].
The primary mechanism for soot reduction is chemical in nature. During combustion, the oxygen atoms in TPGME become available and are incorporated into the reaction pathways, oxidizing small hydrocarbon fragments that would otherwise form soot precursors like ethylene and acetylene [1]. Because its oxygen is evenly distributed, virtually all of it is available for this soot-suppression role, making TPGME particularly efficient [1].
The table below summarizes key experimental findings and model predictions regarding TPGME's performance in reducing soot and its precursor species.
| Metric | Performance/Effect | Experimental Context | Source |
|---|---|---|---|
| Overall Soot Reduction | Up to 47% reduction in particulate emissions | Adding 20% TPGME by volume to diesel fuel in a diesel engine test | [1] |
| Soot Precursor Reduction | Significant reduction in ethylene (C₂H₄) and acetylene (C₂H₂) formation | Species concentration measurements in a Jet-Stirred Reactor (JSR) at 1000 ppm TPGME, 1 atm | [2] |
| Oxygen Availability | 100% of oxygen content is available for suppressing soot precursors | Kinetic model calculations comparing various oxygenated additives | [1] |
| Comparative Effectiveness | More effective than Dibutylmaleate (DBM) and a biodiesel methyl ester surrogate | Engine and combustion chamber tests comparing multiple oxygenates | [1] |
| Impact on Ignition Delay | Shortened ignition delay and lift-off length in spray combustion | CFD simulations using a reduced TPGME/n-hexadecane/PAH mechanism in a constant volume vessel | [3] |
The data presented in the comparison table are derived from several sophisticated experimental and modeling techniques.
Shock Tube Ignition Delay Measurements [1]
Jet-Stirred Reactor (JSR) Species Measurements [2]
Chemical Kinetic Modeling & CFD for Soot Prediction [3]
The following diagram illustrates the conceptual pathway through which TPGME disrupts the formation of soot, based on kinetic model insights.
This pathway is supported by kinetic modeling, which shows that the distributed oxygen atoms in TPGME lead to a reduced formation of soot precursor species like ethylene and acetylene compared to non-oxygenated fuels [1].
When you find relevant studies, this framework will help you organize the quantitative data. The key comparison criteria should include:
| Comparison Criteria | Description of Data to Extract |
|---|---|
| Oxygen Content | Mass percentage of oxygen in the additive; a key factor influencing soot reduction. |
| Sooting Tendency | Experimental metrics like Threshold Sooting Index (TSI), smoke point measurements, or soot precursor concentrations from simulations. |
| Soot Reduction Efficiency | Percentage reduction in Particulate Matter (PM) in engine exhaust or combustion vessel tests. |
| Impact on Other Emissions | Changes in NOx, CO, and unburned hydrocarbon emissions when using the additive. |
| Blending Properties | Cetane number, boiling point, and viscosity, as these affect engine performance and fuel system compatibility. |
Once you have your data, you can use Graphviz's DOT language to create clear diagrams for signaling pathways or experimental workflows [1] [2]. Here is a template for a conceptual pathway diagram that you can adapt with your findings.
The DOT script below creates a diagram that you can use as a starting point to illustrate the hypothetical mechanism of soot reduction.
Based on the older study [3], here are the core methodologies you should look for in current literature. When you find a new paper, extract details on these protocols:
Experimental data primarily comes from studies on a 50/50 blend by volume of TPGME with ultra-low sulfur diesel (labeled T50), compared against neat certification diesel fuel (labeled CF) [1].
| Performance Metric | Conventional Diesel (CF) | 50/50 TPGME-Diesel Blend (T50) | Experimental Conditions |
|---|---|---|---|
| Soot/Smoke Emissions | Higher (baseline) | >80% reduction at 80 MPa injection pressure; >95% reduction at 180 MPa [1] | Filter Smoke Number (FSN), various O2 concentrations [1] |
| Soot-Free Combustion | Challenging to achieve | Achieved (Leaner Lifted-Flame Combustion) [1] | Lower injection pressure & in-cylinder dilution required for T50 [1] |
| NOx Emissions | Baseline levels | Similar or slightly lower, but not significantly reduced [1] | Measured alongside soot emissions [1] |
| Ignition Delay | Baseline | Similar to baseline fuel [1] | Inferred from combustion stability [1] |
| Flame Lift-Off Length | Baseline | Similar or slightly longer [1] | Key parameter for soot-free combustion [1] |
The core data was generated using the following methodology [1]:
The exceptional soot reduction is attributed to two main factors [1]:
The diagram below illustrates the conceptual mechanism of soot reduction enabled by the TPGME blend.
Mechanism of Soot Reduction with TPGME Blend
The following diagram outlines the key steps and measurements taken in the experimental protocol that generated the comparative data [1].
Experimental Workflow for Performance Comparison
For researchers aiming to reduce particulate matter in diesel engines, blending with Tripropylene Glycol Monomethyl Ether (TPGME) presents a highly effective strategy. The key experimental evidence demonstrates that a 50/50 blend by volume can achieve dramatic soot reductions of over 80% and enable soot-free combustion under a wider range of operating conditions than conventional diesel, without significant compromise on ignition delay or NOx emissions [1]. The primary mechanisms are the fuel's intrinsic oxygen content and its promotion of a leaner combustion mode.
Tri-propylene glycol monomethyl ether (TPGME) is a large oxygenated fuel compound that has gained significant attention in diesel engine research due to its exceptional ability to reduce particulate matter emissions. With the chemical formula C₁₀H₂₂O₄, TPGME contains four oxygen atoms distributed throughout its molecular structure, combining both ether and alcohol functional groups in a single molecule. This oxygen distribution is strategically important as it makes all oxygen atoms available for participation in combustion reactions, preventing carbon atoms from forming soot precursors. TPGME is typically commercially available as a mixture of eight isomers, which presents challenges for both chemical analysis and kinetic modeling. For research purposes, a single surrogate isomer (Isomer 3a) is often selected to represent the mixture in experimental and modeling studies [1].
The interest in TPGME as a diesel additive stems from multiple factors beyond its emissions reduction capabilities. The compound has low toxicity and low vapor pressure, making it relatively safe to handle compared to some alternative oxygenates. Currently used primarily as an industrial solvent and component in writing inks, TPGME already has established production processes using propylene oxide and methanol as precursors. When considered as a fuel additive, TPGME offers the advantage of being potentially compatible with existing diesel infrastructure while providing significant combustion benefits. Research has confirmed that TPGME blends well with conventional diesel fuels and can be used in standard diesel engines without major modifications, particularly when blended at levels up to 50% by volume [1] [2].
The cetane number (CN) is a critical parameter for diesel fuels, representing the ignition delay time between fuel injection and combustion initiation. TPGME exhibits a higher cetane rating than conventional diesel fuels, which contributes to its desirable ignition characteristics. According to research findings, TPGME's elevated cetane number results in similar or shorter ignition delays compared to ultra-low sulfur diesel (ULSD) when tested under comparable conditions. This property is particularly valuable for maintaining engine performance while benefiting from TPGME's emissions reduction capabilities. The high cetane number can be attributed to TPGME's molecular structure, where the presence of oxygen atoms facilitates easier breaking of chemical bonds during the ignition process, promoting more rapid combustion initiation [2].
Experimental evidence indicates that the high cetane number of TPGME contributes to stable combustion even when the fuel is blended with conventional diesel. In engine tests comparing a 50/50 blend by volume of TPGME with ultra-low sulfur #2 diesel certification fuel (designated T50), researchers observed no negative impact on combustion stability across various operating conditions. The T50 blend maintained consistent ignition patterns while simultaneously delivering significant emissions reductions. This combination of high cetane number and effective soot reduction makes TPGME particularly valuable for advanced combustion strategies aimed at achieving cleaner diesel operation without compromising engine performance [2].
Table 1: Comparison of Key Properties Between TPGME and Conventional Diesel Fuels
| Property | TPGME | Conventional Diesel | ULSD | Biodiesel (B100) |
|---|---|---|---|---|
| Chemical Formula | C₁₀H₂₂O₄ | C₈‑C₂₅ hydrocarbons | C₈‑C₂₅ hydrocarbons | Fatty acid methyl esters |
| Oxygen Content (% weight) | ~36% | 0% | 0% | ~11% |
| Cetane Number | Higher than diesel | 40-55 [2] | 40-55 [2] | 48-65 |
| Sulfur Content | Very low | <500 ppm | <15 ppm [3] | <15 ppm |
| Soot Reduction Potential | Very high | Baseline | Moderate | High |
| Molecular Structure | Branched with 4 oxygen atoms | Straight/branched chains | Straight/branched chains | Straight chains with ester groups |
The properties outlined in Table 1 highlight TPGME's distinctive characteristics compared to conventional diesel fuels. The high oxygen content of approximately 36% by weight significantly exceeds that of biodiesel (typically around 11%), contributing to TPGME's enhanced soot reduction capability. The branched molecular structure with multiple oxygen atoms distributed throughout the chain differentiates TPGME from both conventional hydrocarbons and biodiesel compounds. This structural configuration plays a crucial role in TPGME's combustion behavior, as it affects the fragmentation patterns during pyrolysis and oxidation. Additionally, TPGME shares the very low sulfur content characteristic of modern ultra-low sulfur diesel and biodiesel, making it compatible with advanced aftertreatment systems that can be damaged by sulfur [1] [3].
Ignition delay time represents a crucial parameter in assessing diesel fuel performance, measuring the time interval between fuel injection and the onset of combustion. Shock tube studies specifically designed to evaluate TPGME have provided valuable insights into its ignition behavior under controlled conditions. Experiments conducted at various temperatures (980-1545 K), pressures (10 and 20 atm), and equivalence ratios (0.5, 1.0, and 2.0) with a constant TPGME concentration of 0.25% have demonstrated predictable ignition characteristics that follow expected trends. The research revealed that ignition delay times decreased with increasing pressure and decreasing equivalence ratio, consistent with conventional diesel fuel behavior but with some distinct differences in low-temperature reactivity [1].
The development of a detailed kinetic model for TPGME combustion has been essential for understanding its ignition qualities. Early models exhibited inaccuracies in predicting low-temperature ignition behavior, but recent revisions incorporating updated reaction rate constants and low-temperature oxidation pathways have significantly improved predictive accuracy. The current model captures the complex oxidation processes of TPGME, including the roles of primary, secondary, and tertiary C-H bonds adjacent to ether and alcohol moieties. Validation against experimental shock tube data shows that the updated model successfully predicts ignition delay times across the tested temperature and pressure ranges, providing researchers with a reliable tool for simulating TPGME combustion in various engine environments [1].
Table 2: Engine Performance Comparison of TPGME Blends vs. Reference Fuels
| Performance Metric | TPGME Blend (T50) | Neat Diesel | Biodiesel Blend (B20) | Test Conditions |
|---|---|---|---|---|
| Soot/PM Reduction | >80% [2] | Baseline | 40-50% [3] | 80 MPa injection pressure |
| NOx Emissions | Similar or slight increase | Baseline | Increase [3] | Various loads |
| Ignition Delay | Similar or slightly shorter | Baseline | Variable | 1800 rpm [2] |
| Brake Specific Fuel Consumption | Increase | Baseline | Increase [3] | Full load |
| Combustion Stability | Maintained | Baseline | Maintained | 1500-2500 rpm |
| Applicability to LLFC | High | Low | Moderate | 21-16% O₂ concentration |
Engine testing has demonstrated that T50 blend (50% TPGME, 50% ULSD by volume) enables leaner lifted-flame combustion (LLFC), a condition where soot formation is essentially eliminated. This represents a significant advantage over conventional diesel, which typically requires high injection pressures (240 MPa) and specific injector configurations to achieve LLFC. With T50, researchers achieved sustained LLFC at conventional injection pressures (80 MPa) and across various dilution levels (21-16% O₂ concentration). The natural luminosity imaging confirmed minimal soot formation for T50 across all tested conditions, while conventional diesel exhibited significant sooting except at the most favorable conditions. The T50 blend maintained combustion stability with similar ignition delay characteristics to conventional diesel, an important consideration for engine operation and control strategies [2].
When compared to biodiesel blends, T50 demonstrates superior soot reduction capabilities while exhibiting similar trends in NOx emissions. Both TPGME and biodiesel blends typically show increased NOx emissions compared to conventional diesel, though the mechanism may differ. For biodiesel, the NOx increase is often attributed to altered injection characteristics and higher combustion temperatures, while for TPGME, the effect may relate to changes in flame structure and residence times. The fuel consumption for both oxygenated options is typically higher than conventional diesel on a mass basis due to their lower energy content, but the difference becomes less significant when considering the overall efficiency and aftertreatment requirements [2] [3].
The shock tube apparatus used for TPGME ignition studies consists of a cylindrical chamber with a driven section of 5.7 m and a driver section of 3.0 m, with an internal diameter of 63.5 mm. This configuration allows for the creation of controlled high-temperature and high-pressure conditions representative of diesel combustion environments. The experimental procedure begins with preparing fuel-air mixtures containing 0.25% TPGME at equivalence ratios of 0.5, 1.0, and 2.0, diluted in argon. The specific TPGME concentration was selected due to the compound's low vapor pressure, which presents challenges in creating higher concentration mixtures. The prepared mixtures are introduced into the shock tube, where incident and reflected shock waves generate the target test conditions [1].
Ignition delay time is determined by monitoring OH* chemiluminescence at 307 nm during the combustion process. The ignition event is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the subsequent rapid increase in OH* emission. Pressure measurements using piezoelectric pressure transducers provide complementary data for verifying test conditions and detecting potential disturbances. Experiments span temperature ranges from 980-1545 K and pressures of 10 and 20 atm, covering conditions relevant to modern diesel engines. The extensive dataset obtained through these systematic measurements serves as critical validation targets for developing accurate chemical kinetic models of TPGME combustion [1].
Optical engine experiments provide critical data on TPGME performance under realistic operating conditions. The methodology employs a single-cylinder version of a heavy-duty diesel engine modified for optical access, with specifications detailed in Table 3. The engine features a bowl-in-piston combustion chamber with a flat-bottomed piston bowl design that enables full optical access to the combustion chamber. The experimental protocol involves operating the engine at a constant speed of 1500 rpm across various load conditions, implemented using a combination of injection duration adjustment and charge gas dilution. Fuel injection pressures of 80, 140, and 180 MPa are tested to evaluate injection system performance [2].
Table 3: Engine Specifications for TPGME Testing
| Parameter | Specification |
|---|---|
| Engine Type | Single-cylinder, direct injection |
| Bore × Stroke | 125 × 140 mm |
| Displacement | 1.72 L |
| Compression Ratio | 16.0:1 |
| Combustion Chamber | Quiescent, flat-bottomed bowl |
| Injector Nozzle | 6-hole, 60° included angle |
| Injection System | Common-rail, solenoid-controlled |
| Optical Access | Full bore through elongated piston |
Advanced diagnostic techniques employed in TPGME engine testing include high-speed imaging of natural luminosity and OH chemiluminescence. Natural luminosity imaging captures soot incandescence using a high-speed camera fitted with a neutral density filter, while OH chemiluminescence imaging utilizes an ultraviolet-intensified camera with a 310 nm bandpass filter to track flame structure and stabilization. These optical measurements are complemented by conventional engine-out emissions analysis, including measurements of NOx, CO, unburned hydrocarbons, and particulate matter using an AVL smoke meter for filter smoke number (FSN) determination. The combination of optical and conventional measurements provides comprehensive insight into TPGME's combustion characteristics and emissions performance [2].
The combustion kinetics of TPGME involve complex oxidation pathways due to its large molecular size and multiple functional groups. The development of a detailed chemical kinetic mechanism for TPGME has been challenging due to the presence of both ether and alcohol moieties distributed throughout a branched C10 carbon chain. The kinetic model includes high-temperature and low-temperature reaction pathways, with the latter being particularly important for accurate prediction of ignition behavior in diesel engine conditions. The mechanism development approach uses a surrogate molecule (Isomer 3a) to represent the commercial isomeric mixture, with reaction rate constants based on analogies to smaller oxygenates (e.g., dimethyl ether, diethyl ether, and methyl butanoate) and updated C1-C4 chemistry from established mechanisms [1] [4].
The low-temperature oxidation of TPGME proceeds through a series of reactions initiated by hydrogen abstraction from various carbon sites. The resulting alkyl radicals then undergo molecular oxygen addition to form peroxy radicals, which subsequently isomerize via intramolecular hydrogen transfer. The isomerization products include hydroperoxyalkyl radicals that form cyclic ethers and hydroperoxides through further reaction steps. The decomposition of these hydroperoxides at elevated temperatures generates OH radicals that accelerate the overall oxidation process. Sensitivity analysis has revealed that the ignition characteristics of TPGME are particularly influenced by reactions involving the decomposition of hydroperoxides and H-atom abstraction from carbon atoms adjacent to oxygen atoms [1] [4].
The exceptional soot-reducing capability of TPGME stems from both physical and chemical mechanisms. From a chemical perspective, the oxygen atoms incorporated throughout the TPGME molecule participate in the oxidation process, effectively converting carbon atoms that might otherwise form soot precursors into CO and CO₂. Research has demonstrated that TPGME is particularly effective because all oxygen atoms in the molecule are available for soot precursor suppression, unlike some other oxygenates where a portion of the oxygen is unavailable due to its molecular structure. Kinetic model calculations indicate that approximately 30% of the oxygen in dibutyl maleate (DBM), another promising oxygenate, is unavailable for reducing soot precursors, while TPGME utilizes its oxygen content with nearly 100% efficiency [1] [4].
The chemical mechanism of soot reduction involves the suppression of key soot precursor species such as ethylene, acetylene, propyne, and butadiene. Jet-stirred reactor experiments measuring species concentrations during TPGME oxidation have confirmed significant reductions in these critical intermediates compared to conventional diesel combustion. The measurements, conducted at equivalence ratios of 0.5, 1.0, and 2.0 with a constant TPGME concentration of 1000 ppm, revealed that TPGME's molecular structure directs oxidation pathways away from soot precursor formation. The updated kinetic model successfully predicts these experimental observations, demonstrating how the specific distribution of oxygen atoms in TPGME prevents the formation of polycyclic aromatic hydrocarbons (PAHs) that serve as soot building blocks [4].
TPGME demonstrates exceptional potential as a diesel fuel additive based on comprehensive experimental evaluation. When compared to conventional diesel, biodiesel, and other oxygenated alternatives, TPGME consistently shows superior performance in several key areas. The cetane number of TPGME is higher than conventional diesel, contributing to its favorable ignition characteristics and enabling similar or shorter ignition delay times. This high cetane quality allows engine operation with TPGME blends without compromising combustion stability or requiring significant recalibration of injection timing. In engine tests, T50 blend (50% TPGME, 50% ULSD) maintained normal combustion phasing while delivering dramatic emissions reductions [1] [2].
The most significant advantage of TPGME is its remarkable soot reduction capability, with engine tests showing greater than 80% reduction in particulate matter emissions compared to conventional diesel. This performance exceeds that of biodiesel blends, which typically achieve 40-50% soot reduction. The key mechanism underlying this performance is the efficient utilization of oxygen atoms distributed throughout TPGME's molecular structure, which directs carbon atoms away from soot precursor formation and toward complete oxidation to CO and CO₂. The commercial availability and existing production infrastructure for TPGME further enhance its practical applicability as a diesel additive [2] [4].
The experimental findings and kinetic modeling work on TPGME combustion provide a foundation for several promising research directions. Further investigation is needed to optimize blend ratios for specific engine applications, balancing the benefits of soot reduction against potential increases in NOx emissions and fuel consumption. The development of advanced injection strategies specifically tailored to TPGME's properties could potentially mitigate the NOx increase often observed with oxygenated fuels. Additionally, research into novel catalyst formulations for aftertreatment systems optimized for TPGME combustion exhaust chemistry could further enhance its environmental benefits [1] [2].
From a chemical kinetics perspective, continued refinement of TPGME oxidation mechanisms, particularly at low-temperature conditions relevant to modern diesel engines, would improve predictive capabilities. The current surrogate approach using a single isomer to represent the commercial mixture could be enhanced by developing detailed kinetics for additional isomers present in the mixture. Furthermore, exploration of TPGME analogs with slightly modified structures could identify compounds with similar benefits but improved characteristics such as higher energy density or better cold-flow properties. As emission regulations continue to tighten worldwide, TPGME and similar oxygenated compounds represent promising pathways for achieving compliance while maintaining the efficiency and practicality of diesel engine technology [1] [4].
The following table summarizes the key identification and physical properties of Tripropylene Glycol Monomethyl Ether (TPM) [1] [2].
| Property | Value / Description |
|---|---|
| Common Name | Tripropylene glycol monomethyl ether [1] |
| CAS Number | 20324-33-8 [1] [2] |
| Molecular Formula | C10H22O4 [1] [2] |
| Molecular Weight | 206.28-206.32 g/mol [1] [2] |
| Appearance | Colorless liquid [2] |
| Odor | Slight ether flavor [2] |
| Boiling Point | 243 °C @ 760 mmHg [2] |
| Flash Point | 117.6-124 °C [1] [2] |
| Density | 0.965-0.967 g/cm³ @ 25°C [1] [2] |
| Solubility in Water | Miscible [2] |
| Main Applications | Solvent for inks, paints, resins; coupling agent in rust removers and cleaners; stabilizer in herbicides; emollient in cosmetics [2]. |
While the search results do not provide direct experimental data for TPM as a diesel additive, one study investigates a closely related compound, tri-ethylene glycol mono methyl ether (TGME), blended with diesel and hydrogen [3]. This suggests a research direction for glycol ethers as fuel components.
A study on a dual-fuel diesel engine investigated TGME as a diesel additive, with hydrogen as a secondary fuel. The experimental setup and key findings are summarized below [3].
The diagram below outlines the general workflow for conducting a performance and emissions test on a fuel additive, based on the methodology from the study [3].
This workflow illustrates the key stages in testing a fuel additive, from preparation to data analysis.
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